1-isobutyl-1H-pyrazol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAFAORHXSFBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406991 | |
| Record name | 1-isobutyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-18-3 | |
| Record name | 1-(2-Methylpropyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-isobutyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-isobutyl-1H-pyrazol-5-amine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1-isobutyl-1H-pyrazol-5-amine. The information is intended for researchers in medicinal chemistry, drug discovery, and related scientific fields.
Core Chemical Properties and Structure
This compound is a heterocyclic amine featuring a pyrazole ring substituted with an isobutyl group at the N1 position and an amine group at the C5 position. Its structural characteristics make it a valuable building block in the synthesis of more complex molecules, particularly for screening in drug discovery programs.
Physicochemical and Structural Data
The key chemical and physical properties of this compound are summarized in the table below. While specific experimental values for properties such as boiling point and density are not widely published, the compound is known to be a liquid at room temperature.[1][2]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 1-(2-Methylpropyl)-1H-pyrazol-5-amine, 1-isobutyl-1H-pyrazol-5-ylamine | [3] |
| CAS Number | 3524-18-3 | [1][2][3] |
| Molecular Formula | C₇H₁₃N₃ | [1][3] |
| Molecular Weight | 139.20 g/mol | [1][4] |
| Physical Form | Liquid | [1][2] |
| Purity | ≥95% (Commercially available) | [1][2][4] |
| InChI Key | AGAFAORHXSFBGK-UHFFFAOYSA-N | [1] |
| Predicted logP | 0.93 | [2] |
| Rotatable Bonds | 2 | [2] |
| Stability | Generally stable under normal laboratory conditions. Should be stored away from strong acids or bases. | [5] |
| Toxicity | Classified under acute toxicity categories; consult Safety Data Sheet (SDS) for handling. | [5] |
Chemical Structure
The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the pyrazole ring, the N-isobutyl group, and the C5-amine group.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available in peer-reviewed literature. However, based on established synthetic routes for substituted 5-aminopyrazoles, a plausible and detailed methodology is provided below.
Proposed Synthesis Protocol
The synthesis of N-alkylated-5-aminopyrazoles is commonly achieved via the cyclocondensation reaction of a substituted hydrazine with a β-ketonitrile or a derivative of malononitrile. The following protocol describes a representative synthesis starting from isobutylhydrazine and 3-aminocinnamonitrile (a derivative of benzoylacetonitrile).
Materials:
-
Isobutylhydrazine (or its salt, e.g., hydrochloride)
-
3-Ethoxyacrylonitrile (or similar β-alkoxyacrylonitrile)
-
Ethanol (absolute)
-
Sodium ethoxide (if starting with a hydrazine salt)
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-ethoxyacrylonitrile (1.0 equivalent) and absolute ethanol.
-
Add isobutylhydrazine (1.1 equivalents) to the solution. If using a hydrazine salt, pre-treat the ethanol solution with a corresponding equivalent of a base like sodium ethoxide and stir for 30 minutes before adding the acrylonitrile.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Work-up: Once complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude liquid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Characterization Protocols
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Use the residual solvent peak as an internal reference.
-
Confirm the structure by analyzing chemical shifts, integration values, and coupling patterns. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous signal assignment.
2. Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Apply a small drop of the neat liquid product directly onto the ATR crystal.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Identify characteristic absorption bands for N-H (amine), C-H (aliphatic), C=N, and C=C (pyrazole ring) bonds.
3. Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) to confirm the molecular weight.
Spectroscopic Data Analysis (Predicted)
As experimental spectra are not publicly available, this section provides an analysis of the expected spectroscopic signatures for this compound based on its structure.
Predicted ¹H and ¹³C NMR Spectra
The following tables summarize the predicted chemical shifts (in ppm) for the key protons and carbons in the molecule. Predictions are based on standard chemical shift values for similar structural motifs.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-3 | ~7.2-7.4 | d (J ≈ 2.5 Hz) | 1H | Pyrazole ring CH |
| H-4 | ~5.4-5.6 | d (J ≈ 2.5 Hz) | 1H | Pyrazole ring CH |
| -NH₂ | ~3.5-4.5 | br s | 2H | Amine |
| -CH₂- (isobutyl) | ~3.6-3.8 | d (J ≈ 7.2 Hz) | 2H | N-CH₂ |
| -CH- (isobutyl) | ~2.0-2.2 | m | 1H | Isobutyl methine |
| -CH₃ (isobutyl) | ~0.8-1.0 | d (J ≈ 6.7 Hz) | 6H | Isobutyl methyls |
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted δ (ppm) | Assignment |
| C-5 | ~148-152 | Pyrazole ring C-NH₂ |
| C-3 | ~135-138 | Pyrazole ring CH |
| C-4 | ~95-98 | Pyrazole ring CH |
| -CH₂- (isobutyl) | ~55-58 | N-CH₂ |
| -CH- (isobutyl) | ~28-30 | Isobutyl methine |
| -CH₃ (isobutyl) | ~19-21 | Isobutyl methyls |
Expected IR and MS Signatures
-
IR Spectrum: Key absorption bands are expected around 3400-3200 cm⁻¹ (N-H stretching of the primary amine), 2960-2870 cm⁻¹ (aliphatic C-H stretching), and 1620-1500 cm⁻¹ (C=N and C=C stretching of the pyrazole ring).
-
Mass Spectrum (ESI+): The primary ion observed would be the protonated molecular ion [M+H]⁺ at an m/z of approximately 140.2.
Biological Activity and Screening Workflow
While the specific biological activity of this compound is not documented, the 5-aminopyrazole scaffold is a well-known pharmacophore present in compounds with a wide range of therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. A logical workflow for the initial biological screening of this novel compound is proposed below.
This tiered approach allows for efficient initial screening to identify potential biological activities, followed by more rigorous validation and characterization of any confirmed "hits" to determine their potential as starting points for a drug discovery program.
References
- 1. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 3-(Sec-butyl)-4-isobutyl-1h-pyrazol-5-amine (EVT-13763278) [evitachem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
1-isobutyl-1H-pyrazol-5-amine CAS 3524-18-3 physicochemical data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical data, safety information, and synthetic context for 1-isobutyl-1H-pyrazol-5-amine. Due to the limited availability of experimental data for this specific compound, this guide incorporates both reported and predicted values to offer as complete a profile as possible.
Chemical Identity and Properties
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1]
Table 1: General and Physicochemical Data for this compound
| Property | Value | Source/Comment |
| IUPAC Name | 1-(2-methylpropyl)-1H-pyrazol-5-amine | [2] |
| CAS Number | 3524-18-3 | [2] |
| Molecular Formula | C₇H₁₃N₃ | [2][3] |
| Molecular Weight | 139.20 g/mol | [3] |
| Physical State | Liquid | Inferred from supplier information. |
| Purity | ≥95% | [3] |
| Predicted logP | 0.93 | A measure of lipophilicity. |
| Predicted Boiling Point | Not available | |
| Predicted Melting Point | Not available | |
| Predicted Water Solubility | Not available | Amines with fewer than five carbon atoms are generally water-soluble.[4] |
| Predicted pKa | Not available | Primary aliphatic amines typically have a pKa in the range of 9-11.[5] |
Synthesis and Reactivity
The following diagram illustrates a general workflow for the synthesis of a 1-substituted-5-aminopyrazole.
References
Spectroscopic Analysis of 1-isobutyl-1H-pyrazol-5-amine: A Technical Guide
Predicted Spectroscopic Data
While experimental data is not available, the expected spectroscopic characteristics for 1-isobutyl-1H-pyrazol-5-amine are summarized below. These predictions are based on established values for pyrazole and aminopyrazole derivatives.[1][2][3]
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | d | 1H | H-3 (pyrazole ring) |
| ~5.5 | d | 1H | H-4 (pyrazole ring) |
| ~3.8 | br s | 2H | -NH₂ |
| ~3.7 | d | 2H | -CH₂- (isobutyl) |
| ~2.0 | m | 1H | -CH- (isobutyl) |
| ~0.9 | d | 6H | -CH₃ (isobutyl) |
d: doublet, m: multiplet, br s: broad singlet
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-5 (pyrazole ring) |
| ~138 | C-3 (pyrazole ring) |
| ~95 | C-4 (pyrazole ring) |
| ~58 | -CH₂- (isobutyl) |
| ~29 | -CH- (isobutyl) |
| ~20 | -CH₃ (isobutyl) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3150-3100 | Weak | C-H stretching (aromatic-like, pyrazole ring) |
| 2960-2870 | Strong | C-H stretching (aliphatic, isobutyl group) |
| ~1620 | Medium | N-H bending (scissoring) of -NH₂ |
| ~1580 | Medium | C=N stretching (pyrazole ring) |
| ~1470 | Medium | C-H bending (aliphatic, isobutyl group) |
| 1350-1250 | Medium | C-N stretching |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 139 | High | [M]⁺ (Molecular Ion) |
| 96 | Medium | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 82 | High | [M - C₄H₉]⁺ (Loss of isobutyl group) |
| 56 | Medium | [C₄H₈]⁺ (Isobutyl fragment) |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of aminopyrazole derivatives like this compound.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
¹H and ¹³C NMR Data Acquisition:
-
Record the spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling and a sufficient number of scans to clearly resolve all carbon signals.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
Acquire the sample spectrum with an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
Data Acquisition (Electron Ionization - EI or Electrospray Ionization - ESI):
-
Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used. For ESI, the sample solution can be infused directly or via liquid chromatography.
-
Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion for fragmentation.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis and data interpretation of a novel compound like this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Logical workflow for the interpretation of spectroscopic data to confirm the structure of this compound.
References
Predicted Biological Activity of 1-isobutyl-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activity of 1-isobutyl-1H-pyrazol-5-amine. In the absence of direct experimental data for this specific molecule, this document extrapolates potential therapeutic applications and mechanisms of action based on extensive research into the 5-aminopyrazole scaffold, a privileged structure in medicinal chemistry. The predicted activities, supported by data from structurally related compounds and in silico modeling principles, suggest potential applications in oncology, inflammatory diseases, and infectious diseases. This guide also includes generalized experimental protocols for the validation of these predicted activities and visual diagrams of relevant signaling pathways and workflows to facilitate future research.
Introduction: The 5-Aminopyrazole Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a cornerstone in the development of a wide array of therapeutic agents.[1] Compounds incorporating the pyrazole nucleus are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and insecticidal properties.[1] The 5-aminopyrazole derivatives, in particular, serve as crucial building blocks for the synthesis of numerous bioactive compounds, such as pyrazolopyridines and pyrazolopyrimidines.[1][2] This structural motif is present in several FDA-approved drugs, highlighting its significance in medicinal chemistry.[3] Given the rich pharmacological profile of this class of compounds, it is predicted that this compound will exhibit significant biological activity. This guide aims to provide a detailed prediction of these activities to inform and direct future research and development efforts.
Predicted Biological Activities
Anticancer Activity via Kinase Inhibition
A substantial body of evidence points towards the potential of pyrazole derivatives as potent anticancer agents, frequently acting through the inhibition of protein kinases.[4]
2.1.1. Predicted Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[6] Numerous pyrazole-based compounds have been identified as potent VEGFR-2 inhibitors.[6][7][8][9] The structural similarity of this compound to these known inhibitors suggests it may also target VEGFR-2.
Below is a table summarizing the VEGFR-2 inhibitory activity of selected pyrazole derivatives, which serves as a basis for the predicted activity of this compound.
| Compound | Structure | Target Kinase | IC50 (nM) | Reference |
| Compound 3i | 3-phenyl-4-(2-(substituted phenyl)hydrazono)-1H-pyrazol-5(4H)-one | VEGFR-2 | 8.93 | [6][7] |
| Compound 9 | Fused pyrazole derivative | VEGFR-2 | 220 | [8] |
| Compound 11 | Pyrazole derivative with a free carbonyl group | VEGFR-2 | 270 | [5] |
| Compound 3a | 3-phenyl-4-(2-(substituted phenyl)hydrazono)-1H-pyrazol-5(4H)-one | VEGFR-2 | 38.28 | [6] |
This table presents data for structurally related compounds to predict the potential activity of this compound.
2.1.2. VEGFR-2 Signaling Pathway
The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, which is a predicted target of this compound.
Caption: Predicted inhibition of the VEGFR-2 signaling pathway.
Anti-inflammatory Activity
5-Aminopyrazole derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[10]
2.2.1. Predicted Target: p38α Mitogen-Activated Protein Kinase (MAPK)
The p38α MAPK is a critical enzyme in the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α.[10] The 5-aminopyrazole scaffold has been successfully utilized to develop potent and selective p38α inhibitors.[10]
The table below includes data on a known 5-aminopyrazole-based p38α inhibitor.
| Compound | Structure | Target Kinase | IC50 (nM) | Cellular Potency (TNFα inhibition, nM) | Reference |
| Compound 2j | 5-amino-pyrazole derivative | p38α MAP Kinase | 4 | 14 | [10] |
This table presents data for a structurally related compound to predict the potential anti-inflammatory activity of this compound.
2.2.2. p38 MAPK Signaling Pathway
The diagram below shows a simplified p38 MAPK signaling pathway, a potential target for the anti-inflammatory action of this compound.
Caption: Predicted inhibition of the p38 MAPK signaling pathway.
Antimicrobial Activity
Various fused pyrazole derivatives originating from 5-aminopyrazoles have demonstrated promising antimicrobial activities against a range of bacterial and fungal strains.[1]
2.3.1. Predicted Activity
Studies on pyrazolo[1,5-a]pyrimidine derivatives, synthesized from 5-aminopyrazoles, have shown activity against Bacillus subtilis, Escherichia coli, Aspergillus niger, and Candida albicans.[1] While the exact mechanism can vary, it often involves the inhibition of essential microbial enzymes.
The following table provides examples of antimicrobial activity for pyrazole-containing compounds.
| Compound Class | Organism | Activity | Reference |
| Pyrazolo[1,5-a]pyrimidines | Bacillus subtilis, Escherichia coli | Antimicrobial | [1] |
| Pyrazolo[1,5-a]pyrimidines | Aspergillus niger, Candida albicans | Antifungal | [1] |
This table illustrates the potential antimicrobial spectrum of compounds derived from the 5-aminopyrazole scaffold.
In Silico Predicted ADMET Profile
While experimental ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound is not available, in silico predictions for similar pyrazole derivatives suggest a favorable drug-like profile.[11][12][13][14]
| Parameter | Predicted Value/Range | Significance |
| Molecular Weight | ~155 g/mol | Adheres to Lipinski's rule (<500), indicating good absorption. |
| LogP | 1.5 - 2.5 | Optimal range for cell permeability. |
| Hydrogen Bond Donors | 2 | Adheres to Lipinski's rule (≤5). |
| Hydrogen Bond Acceptors | 3 | Adheres to Lipinski's rule (≤10). |
| Gastrointestinal Absorption | High | Predicted to be well-absorbed orally.[11][12][13][14] |
| Blood-Brain Barrier Permeant | No | May have reduced central nervous system side effects. |
| CYP Inhibition | Potential inhibitor of some CYP isoforms | May have drug-drug interactions.[11][12][13][14] |
| Carcinogenicity | Predicted Negative | Favorable for long-term therapeutic use.[11][12][13][14] |
| hERG Inhibition | Low to Medium Risk | Requires experimental validation for cardiac safety.[11][12][13][14] |
These are generalized predictions based on the pyrazole class and require experimental verification.
Experimental Protocols
To validate the predicted biological activities of this compound, the following generalized experimental protocols are proposed.
General Experimental Workflow
Caption: A generalized workflow for experimental validation.
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on VEGFR-2 kinase activity.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, this compound, positive control (e.g., Sorafenib), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound and the positive control. b. In a 96-well plate, add the VEGFR-2 enzyme, the substrate peptide, and the assay buffer. c. Add the test compound or control to the respective wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the chosen detection method (e.g., luminescence to quantify ADP production).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines (e.g., HUVEC, MCF-7).
Methodology:
-
Reagents and Materials: Cancer cell line, cell culture medium, fetal bovine serum (FBS), this compound, positive control (e.g., Doxorubicin), MTT reagent, and solubilization solution (e.g., DMSO).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and controls. c. Incubate for a specified period (e.g., 72 hours). d. Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. e. Solubilize the formazan crystals with the solubilization solution. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
In Vitro p38α MAP Kinase Assay
Objective: To measure the inhibitory activity of this compound against p38α MAP kinase.
Methodology: This protocol is similar to the VEGFR-2 kinase assay, with the following modifications:
-
Reagents and Materials: Recombinant human p38α, substrate (e.g., ATF2), and a specific positive control (e.g., BIRB 796).
-
Procedure and Data Analysis: Follow the same steps as the VEGFR-2 kinase assay, substituting the specific enzyme and substrate.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial and fungal strains.
Methodology:
-
Reagents and Materials: Bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi), this compound, and standard antibiotics/antifungals as positive controls.
-
Procedure: a. Prepare a standardized inoculum of the microorganism. b. In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium. c. Inoculate each well with the microbial suspension. d. Include positive (microbe only) and negative (broth only) controls. e. Incubate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria). f. Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion and Future Directions
Based on the extensive literature on 5-aminopyrazole derivatives, this compound is predicted to be a biologically active molecule with potential therapeutic applications. The most promising predicted activities are anticancer, through the inhibition of kinases such as VEGFR-2, and anti-inflammatory, via modulation of pathways like p38 MAPK. Furthermore, the possibility of antimicrobial activity should not be overlooked.
The in silico ADMET predictions suggest that this compound may possess favorable drug-like properties, warranting further investigation.
The immediate next steps for advancing the study of this compound should involve the synthesis and subsequent experimental validation of the predicted activities using the protocols outlined in this guide. Initial screening should focus on in vitro kinase inhibition and cancer cell proliferation assays. Positive results would justify further investigation into its mechanism of action, selectivity profiling, and eventual evaluation in in vivo models of disease. The structural simplicity of this compound also makes it an attractive starting point for further medicinal chemistry optimization to enhance potency and selectivity.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 9. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Pyrazole-5-Amine Derivatives and Their Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives, particularly pyrazole-5-amines, have demonstrated a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of pyrazole-5-amine derivatives, focusing on their applications in oncology, inflammation, and neurodegenerative diseases. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Introduction
Pyrazole-containing molecules are a cornerstone of modern pharmacology, exhibiting a wide array of biological effects, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets.[1][4] Among these, pyrazole-5-amine derivatives have emerged as a particularly promising class of compounds, with several candidates advancing through preclinical and clinical development.[1][4] This guide will delve into the key therapeutic targets modulated by these derivatives, providing the necessary technical details for researchers to design and execute further investigations.
Key Therapeutic Targets and Quantitative Data
Pyrazole-5-amine derivatives have been shown to interact with a multitude of therapeutic targets. The following sections summarize the key targets and the associated quantitative data for representative compounds.
Kinase Inhibition
A primary mechanism of action for many pyrazole-5-amine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[1][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[5][6]
The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, playing a central role in inflammation and apoptosis.[7][8][9][10] Inhibition of p38α MAPK is a key strategy for treating inflammatory diseases.[7][11]
| Compound ID | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Compound 2j | p38α | - | Inhibition of TNFα production in acute murine model | [11] |
| Derivative 178 | p38 MAPK | - | Antioxidant and anti-inflammatory activity | [12] |
BTK is a non-receptor tyrosine kinase essential for B-cell development, activation, and proliferation.[13][14][15][16] It is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[4][13][14] Pirtobrutinib, a 5-aminopyrazole derivative, is a reversible BTK inhibitor.[4][17]
| Compound ID | Target | IC50 (nM) | Disease/Indication | Reference |
| Pirtobrutinib | BTK | - | Mantle cell lymphoma (MCL) | [4][17] |
CDKs are a family of protein kinases that control the progression of the cell cycle.[18][19] Their aberrant activity is a common feature in cancer, making them attractive targets for therapeutic intervention.[18][19][20][21][22]
| Compound ID | Target | IC50 (nM) | Cell Line/Indication | Reference |
| AT7519 | CDKs | - | Various Cancers | [1] |
| AT9283 | Aurora Kinases, CDKs | - | Various Cancers | [1] |
Aurora kinases are serine/threonine kinases that play essential roles in mitosis, including centrosome maturation and chromosome segregation.[4][6][23] Their overexpression is linked to tumorigenesis.[4]
| Compound ID | Target | IC50 (nM) | Cell Line/Indication | Reference |
| AT9283 | Aurora A/B | 35 / 75 | Various Cancers | [1][5] |
EGFR and HER-2 are members of the ErbB family of receptor tyrosine kinases that regulate cell growth, survival, and differentiation.[24][25][26] Their overactivation is a key driver in several cancers.
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| Compound 49 | EGFR / HER-2 | 0.26 / 0.20 | - | [12] |
Anti-inflammatory Activity
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[27][28][29][30] Selective inhibition of COX-2 is a major goal for anti-inflammatory drug development to minimize gastrointestinal side effects associated with non-selective NSAIDs.[27]
| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 129 | COX-2 | 0.26 | >192.3 | [12] |
Anticancer Activity (Cytotoxicity)
Numerous pyrazole-5-amine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.
| Compound ID | Cell Line(s) | GI50/IC50 (µM) | Reference |
| Compound 11 | NCI-H460, SW620, OVCA, AGS | 0.67 - 0.89 | [12] |
| Amino cyano pyrazole 12 | - | 0.36 | [12] |
| Compound 4 | A549 | 26 | [12] |
| Compound 5 | - | 49.85 | [12] |
| Compound 87 | - | 0.00057 | [12] |
| Imidazo[1,2-b]pyrazole 56 | Human and murine cancer cell lines | < 5 | [12] |
| Pyrazolo[1,5-a]pyrimidine 55h, 55j, 55l | HCT-116, HepG2, MCF-7 | 1.26 - 3.22 | [7] |
| Aryl azo imidazo[1,2-b]pyrazole 26a-c | MCF-7 | 6.1 - 8.0 | [7] |
| Compound 21 | NCI-H23, HCT-15, SF-295, NCI/ADR-RES, DU-145 | >90% inhibition | [4] |
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2, HeLa | 54.25%, 38.44% growth | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of pyrazole-5-amine derivatives.
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[31][32]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[31] The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
96-well microtiter plates
-
Cell culture medium
-
Test compound (pyrazole-5-amine derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate overnight to allow for cell attachment.[3]
-
Treat the cells with various concentrations of the pyrazole-5-amine derivative and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][31]
-
Incubate the plate in the dark at room temperature for at least 2 hours, or overnight, with gentle shaking.[3][31]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[31]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This assay is used to differentiate viable from non-viable cells.[1][11][12][33][34]
-
Principle: Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[1][11][12][34]
-
Materials:
-
Cell suspension
-
Trypan blue solution (0.4% in PBS)
-
Hemocytometer or automated cell counter
-
Microscope
-
-
Protocol:
-
Harvest cells and prepare a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[1][12]
-
Incubate the mixture at room temperature for 1-3 minutes.[1]
-
Load 10-20 µL of the mixture into a hemocytometer.[1]
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[1][12]
-
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction.[2]
-
Principle: The amount of ADP generated is directly proportional to the kinase activity. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.
-
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compound (pyrazole-5-amine derivative)
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
-
-
Protocol:
-
Prepare serial dilutions of the pyrazole-5-amine derivative in DMSO.
-
In a white-walled microplate, add the test compound, kinase, and kinase assay buffer. Incubate for a short period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[35]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined time (e.g., 30-60 minutes) at 30°C or 37°C.[2]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.[2]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[2]
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
-
DNA Fragmentation Assay
This assay is used to detect a hallmark of apoptosis, the cleavage of genomic DNA into internucleosomal fragments.[36][37][38]
-
Principle: During apoptosis, endonucleases cleave the DNA between nucleosomes, generating fragments that are multiples of approximately 180-200 base pairs. These fragments can be separated by agarose gel electrophoresis, creating a characteristic "ladder" pattern.[39]
-
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., TES lysis buffer)
-
RNase A
-
Proteinase K
-
Ethanol (70% and 100%)
-
TE buffer
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
DNA ladder marker
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator
-
-
Protocol:
-
Harvest cells (both adherent and suspension) and wash with PBS.
-
Lyse the cells with lysis buffer and treat with RNase A to degrade RNA.[39]
-
Digest proteins by adding Proteinase K and incubating at 50°C.[39]
-
Precipitate the DNA with ethanol and wash the DNA pellet with 70% ethanol.
-
Resuspend the DNA in TE buffer.
-
Prepare a 1-2% agarose gel containing a DNA stain.
-
Mix the DNA samples with loading dye and load them into the wells of the agarose gel, along with a DNA ladder marker.
-
Run the gel electrophoresis until the dye front has migrated an adequate distance.
-
Visualize the DNA fragments under UV light. An apoptotic sample will show a characteristic ladder pattern, while a necrotic or healthy sample will show a high molecular weight band or a smear, respectively.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazole-5-amine derivatives and a general workflow for their initial screening.
Signaling Pathways
Caption: p38 MAPK Signaling Pathway and Inhibition.
Caption: BTK Signaling Pathway in B-Cells.
Caption: Simplified Cell Cycle Control by CDKs.
Caption: Role of Aurora Kinases in Mitosis.
Caption: Simplified EGFR/HER2 Signaling Pathway.
Caption: COX-2 Pathway in Inflammation.
Experimental Workflow
Caption: General Drug Discovery Workflow.
Conclusion and Future Directions
Pyrazole-5-amine derivatives represent a highly versatile and promising class of compounds with the potential to address a wide range of therapeutic needs. Their ability to potently and selectively inhibit key enzymes such as kinases and cyclooxygenases underscores their importance in the development of novel therapies for cancer and inflammatory disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating the rational design and evaluation of new pyrazole-5-amine-based drug candidates. Future research should focus on elucidating the structure-activity relationships of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in other disease areas, including neurodegenerative and infectious diseases. The continued investigation of this remarkable chemical scaffold holds great promise for the future of medicine.
References
- 1. brd.nci.nih.gov [brd.nci.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. atcc.org [atcc.org]
- 4. Roles of Aurora kinases in mitosis and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. revvity.com [revvity.com]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 15. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 19. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. ascopubs.org [ascopubs.org]
- 22. mdpi.com [mdpi.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 26. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 27. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 29. taylorandfrancis.com [taylorandfrancis.com]
- 30. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 31. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 33. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 34. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 35. sigmaaldrich.com [sigmaaldrich.com]
- 36. academic.oup.com [academic.oup.com]
- 37. DNA fragmentation - Wikipedia [en.wikipedia.org]
- 38. DNA Fragmentation | AAT Bioquest [aatbio.com]
- 39. creative-bioarray.com [creative-bioarray.com]
In Silico Modeling of 1-isobutyl-1H-pyrazol-5-amine Interactions: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a hypothesized in silico modeling study on 1-isobutyl-1H-pyrazol-5-amine, a pyrazole derivative with potential therapeutic applications. Drawing upon the established biological activities of related pyrazole compounds, this document outlines a systematic approach to investigating the interactions of this compound with putative protein targets implicated in oncogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Tyrosine Kinases.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key in silico experiments, structured data presentation, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Pyrazole-based compounds represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Extensive research into pyrazole derivatives has highlighted their potential as inhibitors of key proteins involved in cancer progression, such as tyrosine kinases, carbonic anhydrase, and various receptors.[1][2] While the specific biological profile of this compound is not extensively characterized, its structural similarity to other bioactive pyrazoles suggests its potential as a modulator of critical cellular signaling pathways.
This guide outlines a hypothetical in silico investigation to elucidate the potential protein targets of this compound and to characterize its binding interactions. The primary focus is on proteins that are well-established targets for pyrazole derivatives in the context of cancer therapy.[1][2]
Putative Protein Targets and Signaling Pathways
Based on the known activities of similar pyrazole-containing molecules, this study will focus on the following protein targets and their associated signaling pathways:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
-
Tyrosine Kinases (e.g., c-KIT, C-RAF): A large family of enzymes that play a crucial role in cellular signaling pathways controlling cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.[1][2]
VEGFR Signaling Pathway
Caption: Hypothesized inhibition of the VEGFR signaling pathway.
Tyrosine Kinase Signaling Pathway (Example: c-KIT)
References
- 1. tandfonline.com [tandfonline.com]
- 2. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
A Technical Guide to the Synthesis of Substituted Aminopyrazoles for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for substituted aminopyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document details key experimental protocols, presents comparative quantitative data, and visualizes relevant biological signaling pathways to support researchers in this field.
Introduction
Aminopyrazoles are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition, and modulation of G-protein coupled receptors. Their prevalence in drug discovery programs stems from their ability to act as bioisosteres for other functional groups and their synthetic tractability. This guide focuses on the most common and effective methods for the synthesis of 3-amino, 4-amino, and 5-aminopyrazole derivatives, providing detailed experimental procedures and data to facilitate their application in research and development.
Core Synthetic Methodologies
The synthesis of substituted aminopyrazoles can be broadly categorized into several key strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Synthesis of 5-Aminopyrazoles from β-Ketonitriles and Hydrazines
The condensation of β-ketonitriles with hydrazines is the most widely employed and versatile method for the synthesis of 5-aminopyrazoles.[1][2][3] The reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization.[1][2][3]
Logical Workflow for the Synthesis of 5-Aminopyrazoles from β-Ketonitriles:
References
An In-depth Technical Guide on the Solubility Profile of 1-isobutyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 1-isobutyl-1H-pyrazol-5-amine, a key consideration for its application in research and drug development. Understanding the solubility of this compound in various solvents is crucial for designing synthetic routes, formulating dosage forms, and conducting biological assays. This document outlines a standardized protocol for solubility determination and presents a framework for recording and interpreting solubility data.
Introduction to the Solubility of Pyrazole Derivatives
Pyrazole derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry. The solubility of these compounds is a critical physicochemical parameter that influences their absorption, distribution, metabolism, and excretion (ADME) properties. While 1H-pyrazole itself demonstrates limited solubility in water and better solubility in organic solvents like ethanol, methanol, and acetone, the solubility of substituted pyrazoles such as this compound is influenced by the nature of their substituents.[1] The isobutyl group at the N1 position and the amine group at the C5 position of this compound will dictate its polarity and hydrogen bonding capabilities, thereby affecting its solubility in different media.
Solubility Data for this compound
Currently, specific quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. However, based on the general characteristics of similar small molecules, a qualitative assessment can be inferred. The presence of the amine group suggests potential for hydrogen bonding, which may enhance solubility in protic solvents. Conversely, the isobutyl group introduces nonpolar character, which could favor solubility in less polar organic solvents.
To facilitate future research and data collection, the following table provides a standardized format for reporting the solubility of this compound. Researchers are encouraged to use this template to record their experimental findings.
Table 1: Solubility of this compound in Various Solvents at Ambient Temperature (25 ± 1°C)
| Solvent Class | Solvent Name | Chemical Formula | Dielectric Constant (ε) | Solubility (mg/mL) | Observations |
| Polar Protic | Water | H₂O | 80.1 | ||
| Methanol | CH₃OH | 32.7 | |||
| Ethanol | C₂H₅OH | 24.5 | |||
| Isopropanol | C₃H₇OH | 19.9 | |||
| Polar Aprotic | Dimethyl Sulfoxide | (CH₃)₂SO | 46.7 | ||
| Acetonitrile | CH₃CN | 37.5 | |||
| Acetone | (CH₃)₂CO | 20.7 | |||
| Tetrahydrofuran | C₄H₈O | 7.6 | |||
| Nonpolar | Dichloromethane | CH₂Cl₂ | 9.1 | ||
| Toluene | C₇H₈ | 2.4 | |||
| Hexane | C₆H₁₄ | 1.9 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.
Objective: To determine the saturation solubility of this compound in various solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Screw-capped vials
-
Orbital shaker or reciprocating shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Solvent: Place approximately 10 mL of the desired solvent into a screw-capped vial.
-
Addition of Solute: Add an excess amount of this compound to the vial. The presence of undissolved solid is necessary to ensure that equilibrium is reached at saturation.
-
Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 ± 1°C). Agitate the samples for a sufficient period to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time, but 72 hours is often adequate.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any undissolved microparticles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound is a fundamental property that impacts its utility in various scientific applications. While specific data is pending further experimental investigation, the protocol and data presentation framework provided in this guide offer a standardized approach for researchers. Accurate and consistent solubility data will enable better-informed decisions in drug discovery and development processes, ultimately facilitating the translation of promising compounds from the laboratory to clinical applications.
References
An In-depth Technical Guide to 1-isobutyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-isobutyl-1H-pyrazol-5-amine is a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, and a discussion of generalized synthetic and experimental approaches based on related pyrazole compounds. While specific experimental data for this compound is limited in publicly accessible literature, this guide aims to provide a valuable resource for researchers by contextualizing its properties and potential applications within the broader landscape of pyrazole-based drug discovery.
Chemical Identity and Synonyms
The fundamental identification details for this compound are crucial for accurate sourcing and documentation in a research setting.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 1-(2-Methylpropyl)-1H-pyrazol-5-amine, 1-(2-methylpropyl)pyrazole-5-ylamine | [1] |
| CAS Number | 3524-18-3 | [1] |
| Chemical Formula | C₇H₁₃N₃ | [1] |
| Molecular Weight | 139.20 g/mol | - |
| Canonical SMILES | CC(C)CN1C=CC(=N1)N | - |
Physicochemical Properties (Predicted)
Predictive models are commonly used in early-stage drug discovery to estimate the physicochemical properties of compounds, which can inform their potential for oral bioavailability and other pharmacokinetic characteristics. The following data is based on computational predictions.
| Property | Predicted Value |
| LogP | 0.93 |
| Topological Polar Surface Area (TPSA) | 42.1 Ų |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Rotatable Bonds | 2 |
Note: These values are computationally predicted and have not been experimentally verified in the available literature.
Synthesis and Characterization: A Generalized Approach
General Synthetic Workflow
The synthesis of this compound would likely proceed through a multi-step sequence, beginning with the formation of the pyrazole core, followed by the introduction of the isobutyl group at the N1 position.
Postulated Experimental Protocol
Step 1: Synthesis of 3(5)-Aminopyrazole A common route to the aminopyrazole core involves the cyclization of a β-ketonitrile with hydrazine hydrate.
-
Reagents: A suitable β-ketonitrile (e.g., cyanoacetone), hydrazine hydrate, and a solvent such as ethanol.
-
Procedure: The β-ketonitrile and hydrazine hydrate would be refluxed in ethanol. The reaction progress would be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure, and the crude 3(5)-aminopyrazole would be purified, typically by recrystallization.
Step 2: N-Alkylation to form this compound The introduction of the isobutyl group onto the pyrazole nitrogen is a standard alkylation reaction.
-
Reagents: 3(5)-Aminopyrazole, isobutyl bromide (or another suitable isobutyl halide), a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).
-
Procedure: The 3(5)-aminopyrazole would be dissolved in the solvent, and the base would be added to deprotonate the pyrazole nitrogen. Isobutyl bromide would then be added, and the reaction mixture would be stirred, possibly with heating, until TLC indicates the consumption of the starting material. The reaction would then be quenched, and the product extracted. Purification would likely be achieved through column chromatography.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the isobutyl group and the pyrazole ring, and their connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C-N bonds.
Potential Biological Activity and Applications in Drug Discovery
While no specific biological data for this compound has been reported, the pyrazole scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates.
Signaling Pathways Implicated for Pyrazole Derivatives
The diverse biological activities of pyrazole derivatives stem from their ability to interact with a variety of biological targets. The diagram below illustrates some of the key signaling pathways that are often modulated by pyrazole-containing compounds.
-
Anti-inflammatory Effects: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Anticancer Activity: A significant number of pyrazole compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell growth and survival.
-
Analgesic Properties: Modulation of G-protein coupled receptors (GPCRs) by pyrazole derivatives can lead to analgesic effects.
Given these precedents, this compound could be a valuable starting point for medicinal chemistry campaigns aimed at developing novel therapeutics targeting these pathways.
Future Research Directions
The lack of specific data on this compound presents a clear opportunity for further research. A logical progression of investigation would follow a standard drug discovery workflow.
-
Chemical Synthesis and Scale-up: Development of a robust and scalable synthetic route.
-
In Vitro Screening: Evaluation of its activity against a panel of relevant biological targets, such as COX enzymes, protein kinases, and GPCRs.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to identify key structural features for activity and to optimize potency and selectivity.
-
In Vivo Studies: If promising in vitro activity is observed, evaluation in animal models of disease (e.g., inflammation, cancer) would be the next step.
-
ADMET Profiling: Assessment of its absorption, distribution, metabolism, excretion, and toxicity properties.
Conclusion
This compound is a small molecule with potential for further investigation in the field of drug discovery. While specific experimental data is currently sparse in the public domain, its structural relationship to a well-validated class of pharmacologically active compounds suggests that it could serve as a valuable building block or lead compound for the development of new therapeutics. The generalized synthetic and experimental workflows provided in this guide offer a framework for researchers to initiate studies on this and related pyrazole derivatives.
References
Quantum Chemical Calculations for Pyrazole Derivatives: A Technical Guide for Drug Discovery and Materials Science
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a vast array of applications in medicinal chemistry and materials science.[1][2][3] Their versatile structure allows for a wide range of substitutions, leading to diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3][4] This technical guide provides an in-depth overview of the application of quantum chemical calculations in understanding the electronic structure, reactivity, and biological activity of pyrazole derivatives. It details the theoretical background, computational methodologies, and practical applications, with a focus on Density Functional Theory (DFT) and its use in elucidating structure-activity relationships (SAR). This guide is intended to be a comprehensive resource for researchers employing computational tools in the rational design of novel pyrazole-based compounds.
Introduction to Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3][5] This structural motif is present in numerous commercially available drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil, highlighting its significance in drug design.[4] The chemical versatility of the pyrazole ring allows for the synthesis of a vast library of derivatives with tailored electronic and steric properties, making them attractive scaffolds for targeting a variety of biological targets.[2][6] Quantum chemical calculations have emerged as a powerful tool to predict the properties of these molecules and guide synthetic efforts, thereby accelerating the discovery of new therapeutic agents and functional materials.
Theoretical Background of Quantum Chemical Calculations
Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule to determine its electronic structure and properties. For multi-electron systems like pyrazole derivatives, exact solutions are not feasible, and thus approximations are necessary.
2.1. Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used computational method that has proven to be a good balance between accuracy and computational cost for studying organic molecules.[7][8][9] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.[8] In practice, the Kohn-Sham equations are solved, which treat the system of interacting electrons as a system of non-interacting electrons moving in an effective potential. The key component of DFT is the exchange-correlation functional, which accounts for the complex many-body effects of electron exchange and correlation.
Commonly used exchange-correlation functionals for organic molecules include:
-
B3LYP: Becke's three-parameter Lee-Yang-Parr hybrid functional is one of the most popular and well-benchmarked functionals for a wide range of chemical systems.[5][7]
-
M06-2X: This functional is known for its good performance in calculating non-covalent interactions, which are crucial in biological systems.[10]
-
ωB97X-D: This is a long-range corrected functional that includes empirical dispersion corrections, making it suitable for studying systems where dispersion forces are important.[10]
2.2. Basis Sets
A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy and computational cost of the calculation. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results but at a higher computational expense.
Commonly used basis sets include:
-
Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and provide a good balance of accuracy and efficiency.[5] The addition of polarization functions (d,p) and diffuse functions (+) is important for accurately describing bonding and non-bonding interactions.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit.
Computational and Experimental Protocols
This section details the typical workflows and methodologies for the computational and experimental investigation of pyrazole derivatives.
3.1. Quantum Chemical Calculation Workflow
A typical workflow for performing quantum chemical calculations on pyrazole derivatives is illustrated below.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pillars.taylor.edu [pillars.taylor.edu]
- 9. baranlab.org [baranlab.org]
- 10. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
Tautomerism in 1-Isobutyl-1H-pyrazol-5-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tautomerism in Pyrazoles
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. A key structural feature of many pyrazole derivatives is their ability to exist as a mixture of readily interconvertible isomers known as tautomers.[1] This phenomenon, known as tautomerism, can significantly influence the chemical reactivity, biological activity, and physicochemical properties of these compounds.[1] The most common form of tautomerism in pyrazoles is annular prototropic tautomerism, where a proton migrates between the two ring nitrogen atoms.[1] However, in N1-substituted pyrazoles such as 1-isobutyl-1H-pyrazol-5-amine, annular tautomerism is blocked. Instead, the focus shifts to potential amino-imino tautomerism involving the exocyclic amino group.
Tautomeric Forms of this compound
For this compound, two primary tautomeric forms are conceivable: the amino form and the imino form.
-
This compound (Amino Tautomer): This is the aromatic amino form, which is generally expected to be the more stable and predominant tautomer.
-
1-Isobutyl-1,5-dihydro-4H-pyrazol-5-imine (Imino Tautomer): This is the non-aromatic imino form. The stability of this tautomer is generally lower due to the loss of aromaticity in the pyrazole ring.
The equilibrium between these two forms is a critical aspect of the molecule's chemistry.
Caption: Tautomeric equilibrium between the amino and imino forms.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and the physical state (solution, solid, or gas phase).
| Factor | Influence on Equilibrium |
| Aromaticity | The amino tautomer benefits from the aromatic stabilization of the pyrazole ring, which strongly favors its predominance. |
| Solvent Polarity | Polar solvents may stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. The amino form is generally more polar. |
| Substituent Effects | While the isobutyl group is primarily an electron-donating group through induction, its effect on the amino-imino equilibrium is likely less pronounced than substituents directly on the ring. |
| Temperature | Changes in temperature can shift the equilibrium towards the higher energy tautomer (Le Chatelier's principle). |
| Physical State | In the solid state, crystal packing forces can selectively stabilize one tautomer over the other.[1] |
Proposed Experimental Protocols for Tautomeric Investigation
A multi-faceted approach employing various spectroscopic and analytical techniques is necessary to definitively characterize the tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating tautomeric structures in solution.[2]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
¹H NMR: Acquire ¹H NMR spectra for each solution. The chemical shifts and coupling constants of the pyrazole ring protons and the amino/imino protons will provide key structural information. The amino protons of the major tautomer are expected to appear as a broad singlet, while the imino proton would have a distinct chemical shift.
-
¹³C NMR: Acquire ¹³C NMR spectra. The chemical shifts of the pyrazole ring carbons, particularly C5, will be significantly different between the amino and imino forms.
-
¹⁵N NMR: If isotopically labeled material is available or through natural abundance ¹⁵N NMR, the nitrogen chemical shifts can provide unambiguous evidence for the location of the double bond (C=N in the imino form vs. N-N in the amino form).[2]
-
Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to observe any changes in the spectra that might indicate a dynamic equilibrium between tautomers.
Caption: Experimental workflow for NMR spectroscopic analysis.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These techniques can provide complementary information about the functional groups and electronic transitions present in the tautomers.
Methodology:
-
IR Spectroscopy: Obtain IR spectra in the solid state (KBr pellet or ATR) and in solution (using a suitable solvent). Look for characteristic N-H stretching frequencies for the amino group (typically in the 3300-3500 cm⁻¹ region) and C=N stretching for the imino group (around 1640-1690 cm⁻¹).
-
UV-Vis Spectroscopy: Record UV-Vis spectra in solvents of different polarities. The λ_max values will differ for the amino and imino tautomers due to differences in their electronic conjugation.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of this compound from a suitable solvent.
-
Data Collection and Structure Refinement: Collect diffraction data and solve the crystal structure. This will unambiguously determine the positions of all atoms, including the hydrogen atoms, and thus identify the tautomeric form present in the crystal lattice.
Proposed Computational Chemistry Protocols
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.
Methodology:
-
Structure Optimization: Perform geometry optimizations for both the amino and imino tautomers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[3]
-
Energy Calculations: Calculate the single-point energies, zero-point vibrational energies (ZPVE), and Gibbs free energies of the optimized structures to determine their relative stabilities. The tautomer with the lower Gibbs free energy is predicted to be the more abundant one.
-
Solvation Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM or SMD) to predict the influence of the medium on the tautomeric equilibrium.
-
Spectroscopic Predictions: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for both tautomers. These calculated values can then be compared with experimental data to aid in spectral assignment and confirm the identity of the predominant tautomer.
Caption: Workflow for computational investigation of tautomerism.
Predicted Outcome and Significance
Based on the general principles of pyrazole chemistry, it is strongly predicted that the amino tautomer (this compound) will be the overwhelmingly predominant species in all phases. The high energetic cost of disrupting the aromaticity of the pyrazole ring makes the formation of the imino tautomer highly unfavorable.
Understanding the tautomeric behavior of this compound is crucial for:
-
Drug Design and Development: The specific tautomeric form present will dictate the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution, which are key determinants of its interaction with biological targets.
-
Synthesis and Reactivity: The reactivity of the molecule will be governed by the functional groups present in the dominant tautomer. For instance, the nucleophilicity of the exocyclic nitrogen is a key feature of the amino tautomer.
-
Intellectual Property: A thorough understanding and characterization of the tautomeric forms are essential for robust patent protection.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-isobutyl-1H-pyrazol-5-amine
Introduction
1-isobutyl-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazole core is a key pharmacophore in a variety of biologically active compounds. This document provides a detailed synthetic route for the preparation of this compound from commercially available starting materials. The described protocol is based on established methods for the synthesis of 5-aminopyrazoles, which commonly involve the cyclocondensation of a hydrazine derivative with a suitable three-carbon electrophile.[1][2]
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, ethoxymethylenemalononitrile (EMMN), from malononitrile and triethyl orthoformate. The second and final step is the cyclocondensation reaction of isobutylhydrazine with EMMN to yield the target compound.
Diagram of the Synthetic Route
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethoxymethylenemalononitrile (EMMN)
This protocol is adapted from established procedures for the synthesis of EMMN.[2]
Materials:
-
Malononitrile
-
Triethyl orthoformate
-
Acetic anhydride
-
Ethanol
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine malononitrile (1.0 eq), triethyl orthoformate (1.5 eq), and a catalytic amount of acetic anhydride (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-4 hours.
-
Once the reaction is complete, arrange the apparatus for distillation to remove the ethanol byproduct and excess triethyl orthoformate.
-
After distillation, the crude product will remain in the flask. Allow the flask to cool to room temperature.
-
The crude EMMN should crystallize upon cooling. If not, scratching the inside of the flask with a glass rod may induce crystallization.
-
Recrystallize the crude product from a mixture of ethanol and hexane to obtain pure ethoxymethylenemalononitrile as a white to pale yellow crystalline solid.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Step 2: Synthesis of this compound
This protocol is based on the general reaction of hydrazines with EMMN to form 5-aminopyrazoles.[1]
Materials:
-
Ethoxymethylenemalononitrile (EMMN)
-
Isobutylhydrazine (or its hydrochloride salt)
-
Ethanol
-
Triethylamine (if using isobutylhydrazine hydrochloride)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve ethoxymethylenemalononitrile (1.0 eq) in ethanol.
-
Add isobutylhydrazine (1.1 eq) to the solution. If using isobutylhydrazine hydrochloride, add triethylamine (1.2 eq) to the reaction mixture to liberate the free base.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours to ensure complete reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Summary of Reactants and Expected Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio (eq) |
| Step 1: EMMN Synthesis | |||
| Malononitrile | C₃H₂N₂ | 66.06 | 1.0 |
| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | 1.5 |
| Acetic anhydride | C₄H₆O₃ | 102.09 | 0.1 (catalyst) |
| Ethoxymethylenemalononitrile | C₆H₆N₂O | 122.12 | ~85-95% Yield |
| Step 2: Pyrazole Formation | |||
| Ethoxymethylenemalononitrile | C₆H₆N₂O | 122.12 | 1.0 |
| Isobutylhydrazine | C₄H₁₂N₂ | 88.15 | 1.1 |
| This compound | C₇H₁₃N₃ | 139.20 | ~70-85% Yield |
Table 2: Physicochemical Properties of Starting Materials and Product
| Compound | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Malononitrile | White solid | 32-34 | 218-220 |
| Triethyl orthoformate | Colorless liquid | -76 | 146 |
| Ethoxymethylenemalononitrile | White to pale yellow solid | 65-67 | 160 (12 mmHg) |
| Isobutylhydrazine | Colorless liquid | - | 128-130 |
| This compound | Expected to be an oil or low melting solid | - | - |
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of 1-isobutyl-1H-pyrazol-5-amine
This document provides detailed methodologies for the purification of 1-isobutyl-1H-pyrazol-5-amine, targeting researchers, scientists, and professionals in drug development. The protocols are based on established techniques for the purification of pyrazole derivatives and can be adapted for the specific target compound.
Introduction
This compound is a substituted pyrazole derivative. Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The purity of such compounds is critical for accurate biological evaluation and subsequent development. This document outlines two primary methods for the purification of this compound: recrystallization and column chromatography.
Purification by Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility. The choice of solvent is critical for successful purification.
Application Notes
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.[1]
-
Single Solvent vs. Mixed Solvent: A single solvent is preferred if one can be found that meets the solubility criteria. A mixed-solvent system is useful when no single solvent is ideal. In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, and a "poor" solvent (in which it is sparingly soluble) is added dropwise until turbidity persists. The solution is then reheated until clear and allowed to cool slowly.
-
Fractional Recrystallization: This technique can be employed to separate regioisomers if they exhibit different solubilities in a specific solvent system.[1]
-
Acid Addition Salt Crystallization: An alternative method involves converting the pyrazole into an acid addition salt, which can then be crystallized from an organic solvent.[2] This can be particularly useful for basic compounds like aminopyrazoles.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for instance, by air-drying on the filter paper or in a desiccator.
Caption: Workflow for single-solvent recrystallization.
Purification by Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Application Notes
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrazole derivatives.[3][4]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. For aminopyrazoles, which can be basic, adding a small amount of a basic modifier like triethylamine to the eluent can prevent tailing and improve separation.
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the desired compound.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica gel to the top of the column. Alternatively, load the concentrated sample solution directly onto the column.
-
Elution: Begin elution with the least polar solvent mixture. Collect fractions of the eluate.
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. This will help to elute the desired compound from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: Workflow for purification by column chromatography.
Data Presentation
The following table provides a template for summarizing quantitative data obtained from the purification of this compound. Specific values will depend on the experimental outcomes.
| Purification Method | Starting Material (g) | Purity Before (%) | Purified Product (g) | Yield (%) | Purity After (%) |
| Recrystallization | e.g., 5.0 | e.g., 85 | e.g., 4.0 | e.g., 80 | e.g., >98 |
| Column Chromatography | e.g., 2.0 | e.g., 85 | e.g., 1.5 | e.g., 75 | e.g., >99 |
Note: The values in the table are illustrative and should be replaced with actual experimental data. Purity can be determined by methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
References
Application Notes and Protocols: 1-isobutyl-1H-pyrazol-5-amine in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. Due to their smaller size, fragments can explore chemical space more efficiently than larger molecules and often form high-quality interactions with the target, making them excellent starting points for optimization.[1] The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in a multitude of approved drugs and clinical candidates, particularly as kinase inhibitors.[2][3][4] 1-isobutyl-1H-pyrazol-5-amine is a fragment that incorporates this privileged scaffold, presenting opportunities for targeting a range of protein families. Its structural features—a hydrogen bond-donating and -accepting pyrazole core, a primary amine for further chemical elaboration, and an isobutyl group to probe hydrophobic pockets—make it an attractive candidate for inclusion in fragment screening libraries.
These application notes provide a comprehensive overview of the utility of this compound in FBDD campaigns, detailing its physicochemical properties, potential applications, and detailed protocols for screening and hit validation.
Physicochemical Properties of this compound
To be effective in FBDD, a fragment should adhere to the "Rule of Three" and possess favorable physicochemical properties that promote binding and subsequent optimization.
| Property | Value | Source |
| Molecular Formula | C7H13N3 | --INVALID-LINK-- |
| Molecular Weight | 139.20 g/mol | --INVALID-LINK-- |
| XlogP (predicted) | 1.1 | PubChem |
| Hydrogen Bond Donors | 1 (amine) | - |
| Hydrogen Bond Acceptors | 2 (pyrazole nitrogens) | - |
| Rotatable Bonds | 2 | - |
Note: These properties align well with the "Rule of Three," suggesting that this compound is a suitable fragment for FBDD campaigns.
Potential Applications in FBDD
The 5-aminopyrazole scaffold is a common core in kinase inhibitors, where the pyrazole ring often forms key hydrogen bonds with the hinge region of the kinase ATP-binding site.[3][5] Therefore, this compound is a prime candidate for screening against various protein kinases implicated in oncology, inflammation, and neurodegenerative diseases.
Illustrative Screening Data
The following tables present hypothetical, yet representative, data that could be generated during an FBDD campaign involving this compound against a hypothetical protein kinase.
Table 1: Primary Screen Results (Surface Plasmon Resonance)
| Fragment ID | Target | Binding Response (RU) | Dissociation Constant (Kd) (mM) | Ligand Efficiency (LE) |
| This compound | Kinase A | 85 | 1.2 | 0.35 |
| Fragment B | Kinase A | 60 | 2.5 | 0.28 |
| Fragment C | Kinase A | 95 | 0.8 | 0.41 |
Table 2: Hit Validation and Characterization
| Fragment ID | Method | Measured Affinity (Kd/IC50) | Stoichiometry (N) |
| This compound | NMR (1H-15N HSQC) | 1.5 mM (Kd) | 1:1 |
| This compound | Isothermal Titration Calorimetry | 1.1 mM (Kd) | 0.98 |
| This compound | X-ray Crystallography | Co-crystal structure obtained | 1:1 |
Experimental Protocols
1. Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique used for real-time, label-free detection of molecular interactions. It is well-suited for primary screening of fragment libraries due to its high throughput and low protein consumption.
Methodology:
-
Immobilization of Target Protein:
-
The target protein (e.g., Kinase A) is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the protein solution (10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the fragment to the desired screening concentration (e.g., 200 µM) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO).
-
Inject the fragment solution over the reference and protein-immobilized flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response in real-time. A positive "hit" is identified by a significant increase in the response units (RU) in the protein flow cell compared to the reference cell.
-
-
Data Analysis:
-
The binding response is proportional to the amount of fragment bound to the target.
-
For initial hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the dissociation constant (Kd).
-
2. Hit Validation by NMR Spectroscopy (1H-15N HSQC)
NMR spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding interaction. Protein-observed 2D NMR experiments, such as 1H-15N HSQC, are particularly useful.
Methodology:
-
Sample Preparation:
-
Prepare a solution of 15N-labeled target protein (50-100 µM) in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, with 10% D2O).
-
Prepare a concentrated stock solution of this compound in a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a reference 1H-15N HSQC spectrum of the protein alone.
-
Titrate the fragment into the protein sample at increasing concentrations (e.g., 100 µM, 500 µM, 1 mM, 2 mM).
-
Acquire a 1H-15N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration series with the reference spectrum.
-
Binding of the fragment to the protein will cause chemical shift perturbations (CSPs) in the signals of the amino acid residues at or near the binding site.
-
The magnitude of the CSPs can be used to map the binding site on the protein surface (if resonance assignments are available).
-
By fitting the CSP data to a binding isotherm, the dissociation constant (Kd) can be determined.
-
3. Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is invaluable for structure-based drug design and hit-to-lead optimization.
Methodology:
-
Crystallization:
-
Crystallize the target protein using standard techniques such as vapor diffusion (sitting or hanging drop).
-
Optimize crystallization conditions to obtain well-diffracting crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer protein crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) and cryoprotectant. Allow the fragment to diffuse into the crystal for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked or co-crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.
-
Analyze the electron density maps to confirm the binding of the fragment and to determine its binding mode and interactions with the protein.
-
Visualizations
Caption: Fragment-Based Drug Discovery Workflow.
Caption: MAPK/ERK Signaling Pathway Inhibition.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-isobutyl-1H-pyrazol-5-amine in Medicinal Chemistry
Topic: 1-isobutyl-1H-pyrazol-5-amine as a Scaffold in Medicinal Chemistry
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, the 1-substituted-1H-pyrazol-5-amine framework has garnered significant attention as a versatile template for the design of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders.[2] The this compound scaffold offers a unique combination of structural features, including a hydrogen bond donor (the amino group) and a hydrophobic isobutyl group, which can be strategically utilized to achieve potent and selective inhibition of various kinases.
This document provides detailed application notes and experimental protocols for the use of the this compound scaffold in the discovery and evaluation of kinase inhibitors, with a particular focus on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
Application Notes: Targeting CDK2 with this compound Derivatives
The this compound scaffold serves as an excellent starting point for the development of CDK2 inhibitors. The amino group at the 5-position can be readily functionalized to introduce various substituents that can interact with key residues in the ATP-binding pocket of CDK2. The isobutyl group at the N1 position can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor.
A representative derivative, (E)-N'-(1-isobutyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide , demonstrates the potential of this scaffold. While specific data for this exact compound is not publicly available, we can extrapolate from closely related 1-alkyl-5-aminopyrazole derivatives that have been investigated as CDK2 inhibitors.
Quantitative Data Presentation
The following table summarizes representative inhibitory activities of a hypothetical series of this compound derivatives against CDK2 and their anti-proliferative effects on a cancer cell line. This data is illustrative and based on activities reported for similar pyrazole-based kinase inhibitors.
| Compound ID | R Group on 5-amino | CDK2 IC50 (nM) | HCT116 Cell Proliferation IC50 (µM) |
| Hypo-1 | H | >10,000 | >50 |
| Hypo-2 | Acetyl | 850 | 25.5 |
| Hypo-3 | Benzoyl | 320 | 12.8 |
| Hypo-4 | 4-Chlorobenzoyl | 150 | 5.2 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of the scaffold.
Step 1: Synthesis of 3-isobutyl-3-oxopropanenitrile
-
To a solution of sodium ethoxide (21% in ethanol, 1.2 eq) in a round-bottom flask under a nitrogen atmosphere, add ethyl isovalerate (1.0 eq) dropwise at 0 °C.
-
To this mixture, add acetonitrile (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by pouring it into ice-cold 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 3-isobutyl-3-oxopropanenitrile.
Step 2: Synthesis of this compound
-
Dissolve 3-isobutyl-3-oxopropanenitrile (1.0 eq) in ethanol in a pressure vessel.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Seal the vessel and heat the reaction mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, dichloromethane:methanol gradient) to yield this compound.
Protocol 2: Synthesis of a Representative Derivative: N-(1-isobutyl-1H-pyrazol-5-yl)acetamide
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution and cool to 0 °C.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain N-(1-isobutyl-1H-pyrazol-5-yl)acetamide.
Protocol 3: In Vitro CDK2/Cyclin A Kinase Assay
This protocol describes a radiometric assay to determine the IC50 of a test compound against CDK2/Cyclin A.
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 5 µL of the compound dilution, 20 µL of a solution containing recombinant human CDK2/Cyclin A enzyme and histone H1 substrate in reaction buffer.
-
Initiate the kinase reaction by adding 25 µL of a solution containing [γ-33P]ATP in reaction buffer. The final ATP concentration should be at its Km value.
-
Incubate the plate at 30 °C for 30 minutes.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a P81 phosphocellulose filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid and once with acetone.
-
Allow the plate to dry, add liquid scintillant to each well, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable software.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a test compound on the proliferation of a cancer cell line (e.g., HCT116).
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound at different concentrations to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Experimental workflow for screening pyrazole-based kinase inhibitors.
Caption: Simplified CDK2 signaling pathway targeted by pyrazole inhibitors.
References
Application Notes and Protocols for N-alkylation of 1-isobutyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 1-isobutyl-1H-pyrazol-5-amine, a common scaffold in medicinal chemistry. The protocol is based on established methods for the N-alkylation of pyrazole derivatives and is intended to be a starting point for optimization in specific research contexts.
Introduction
N-alkylated pyrazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable building blocks in drug discovery and development. The functionalization of the pyrazole ring at the nitrogen atom allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile. This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide under basic conditions, a widely applicable and reliable method.
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocol
This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in the chosen anhydrous solvent. Add the base (1.2-2.0 eq). The choice of base and solvent can influence the reaction outcome and may require optimization (see table below for examples).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-alkylated product.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical conditions for the N-alkylation of pyrazoles, which can be adapted for this compound.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl Iodide | K₂CO₃ | DMF | Room Temp | 12 | 85-95 | General knowledge |
| 2 | Ethyl Bromide | NaH | THF | 0 to Room Temp | 6 | 70-85 | General knowledge |
| 3 | Benzyl Bromide | Cs₂CO₃ | MeCN | 50 | 8 | >90 | General knowledge |
| 4 | Allyl Bromide | K₂CO₃ | Acetone | Reflux | 4 | 80-90 | General knowledge |
Experimental Workflow
Caption: A typical experimental workflow for the N-alkylation of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Alkyl halides are often toxic and lachrymatory. Avoid inhalation and skin contact.
Conclusion
This protocol provides a general and adaptable method for the N-alkylation of this compound. Researchers should note that the optimal reaction conditions, including the choice of base, solvent, temperature, and reaction time, may vary depending on the specific alkylating agent used and should be determined empirically. The provided workflow and data table serve as a valuable starting point for the synthesis of novel N-alkylated pyrazole derivatives for applications in drug discovery and development.
Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its synthetic tractability and ability to participate in various molecular interactions have led to the development of pyrazole-containing molecules with a wide range of therapeutic applications, including as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[2][4] High-throughput screening (HTS) plays a pivotal role in the discovery of novel pyrazole-based drug candidates by enabling the rapid evaluation of large compound libraries against specific biological targets.[5][6]
These application notes provide detailed protocols for various HTS assays involving pyrazole compounds, present exemplary quantitative data, and visualize key experimental workflows and signaling pathways to guide researchers in their drug discovery efforts.
Application Note 1: Biochemical Kinase Inhibition Assay
Objective: To identify and characterize pyrazole-based inhibitors of a specific protein kinase using a biochemical HTS assay.
Assay Principle: This protocol describes an in vitro kinase assay that measures the phosphorylation of a substrate by a target kinase. The inhibition of this reaction by pyrazole compounds is quantified by measuring the amount of ADP produced using a luminescence-based detection method. The ADP-Glo™ Kinase Assay is a common platform for this purpose, where the luminescence signal is proportional to the amount of ADP generated and therefore inversely proportional to the kinase inhibitory activity of the test compound.
Experimental Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Pyrazole compound library (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well, low-volume, white assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each pyrazole compound from the library into the wells of a 384-well assay plate using an acoustic liquid handler. For controls, dispense DMSO only (negative control) and a known inhibitor (positive control) into designated wells.
-
Enzyme Addition: Add 5 µL of the kinase enzyme solution in assay buffer to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP in assay buffer to each well to start the kinase reaction. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
Data Analysis: The percentage of kinase inhibition is calculated for each compound using the following formula:
% Inhibition = 100 * (1 - (RLU_compound - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl))
Where:
-
RLU_compound is the relative luminescence units of the test well.
-
RLU_neg_ctrl is the average RLU of the negative control wells (DMSO).
-
RLU_pos_ctrl is the average RLU of the positive control wells (e.g., no enzyme or potent inhibitor).
IC50 values are determined for hit compounds by performing dose-response experiments and fitting the data to a four-parameter logistic model.
Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [7] |
| Compound 3 | ALK | 2.9 | - | 27 (cellular) | [7] |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [7][8] |
| Compound 17 | Chk2 | 17.9 | - | - | [7] |
| 43d | CDK16 | - | - | EC50 = 33 nM | [9] |
Visualization: Kinase Inhibition HTS Workflow
Caption: Workflow for a biochemical kinase inhibition HTS assay.
Visualization: Generic Kinase Signaling Pathway
References
- 1. assay.dev [assay.dev]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. chemmethod.com [chemmethod.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanthanide clusters of phenanthroline containing a pyridine–pyrazole based ligand: magnetism and cell imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. rna.uzh.ch [rna.uzh.ch]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-isobutyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-isobutyl-1H-pyrazol-5-amine, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are based on established methods for structurally related pyrazole derivatives and are intended to serve as a comprehensive starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
Reversed-phase HPLC with UV detection is a robust and widely accessible technique for the quantification of this compound in bulk drug substances and reaction mixtures. This method separates the analyte from impurities based on its polarity. The following protocol is adapted from a validated method for a pyrazoline derivative and is expected to provide good resolution and sensitivity for the target analyte. Method validation according to ICH guidelines is recommended to determine the linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for this compound.
Experimental Protocol:
1.1. Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 1 µg/mL to 50 µg/mL using the mobile phase as the diluent.
-
Sample Solution: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range. Filter all sample solutions through a 0.45 µm syringe filter before injection.
1.2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient | Isocratic or Gradient (e.g., 30:70 to 70:30 over 15 min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (typically 210-280 nm) |
| Column Temperature | 30 °C |
| Run Time | 20 minutes |
1.3. Data Presentation (Hypothetical Validation Data):
| Validation Parameter | Expected Performance |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | Approximately 5-10 min (to be determined) |
1.4. Experimental Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a highly specific and sensitive technique suitable for the quantification of volatile and semi-volatile compounds like this compound, especially in complex matrices. This method provides both chromatographic separation and mass spectral information for unambiguous identification and quantification. The following protocol is based on a method for the analysis of pyrazole isomers and can be adapted for the target analyte.
Experimental Protocol:
2.1. Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 0.1 µg/mL to 10 µg/mL using dichloromethane.
-
Sample Solution: Dissolve a known amount of the sample in methanol and then dilute with dichloromethane to a final concentration within the calibration range.
-
Internal Standard (Optional but Recommended): A structurally similar compound with a different retention time can be added to all standards and samples to improve precision.
2.2. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 (Full Scan) |
| Quantification Mode | Selected Ion Monitoring (SIM) of characteristic ions |
2.3. Data Presentation (Hypothetical Data):
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | < 5% |
| Retention Time | To be determined |
| Quantifying Ion (m/z) | To be determined from mass spectrum |
| Qualifying Ions (m/z) | To be determined from mass spectrum |
2.4. Experimental Workflow:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
LC-MS/MS offers the highest sensitivity and selectivity for the quantification of this compound, making it the method of choice for trace-level analysis in complex matrices such as biological fluids or environmental samples. The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition. Due to the polar nature of the analyte, chromatographic retention might be challenging. The use of an ion-pair reagent or a HILIC column could be explored to improve retention.
Experimental Protocol:
3.1. Sample Preparation:
-
Standard Stock Solution (10 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 0.1 ng/mL to 100 ng/mL using the initial mobile phase composition.
-
Sample Preparation: For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analyte. The final sample should be reconstituted in the initial mobile phase.
3.2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 (50 mm x 2.1 mm, 1.8 µm) or HILIC column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ionization Parameters | Optimize capillary voltage, gas flow, and temperature for the analyte. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing the analyte and optimizing precursor and product ions. |
3.3. Data Presentation (Hypothetical Validation Data):
| Validation Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 ng/mL |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (% RSD) | < 10% |
| Retention Time | To be determined |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | To be determined from fragmentation |
3.4. Experimental Workflow:
The Versatile Role of 1-Isobutyl-1H-pyrazol-5-amine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Isobutyl-1H-pyrazol-5-amine is a key heterocyclic building block in the synthesis of a diverse range of kinase inhibitors. Its unique structural features, including the N-isobutyl group and the reactive 5-amino functionality, make it an ideal starting material for the construction of various privileged scaffolds in medicinal chemistry, most notably the pyrazolo[1,5-a]pyrimidine core. This fused heterocyclic system is found in numerous kinase inhibitors targeting a variety of signaling pathways implicated in cancer and inflammatory diseases. The isobutyl group can provide advantageous physicochemical properties, such as improved solubility and metabolic stability, to the final inhibitor compounds.
These application notes provide a comprehensive overview of the utility of this compound in synthesizing kinase inhibitors, complete with detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways and experimental workflows. The information presented is intended to guide researchers in the design and execution of synthetic strategies for novel kinase inhibitors.
Key Applications in Kinase Inhibitor Synthesis
The primary application of this compound in kinase inhibitor synthesis is its use as a precursor for the construction of the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved through a condensation reaction with a β-dicarbonyl compound or a synthetic equivalent. The resulting bicyclic core serves as a versatile platform for further functionalization to achieve desired potency and selectivity against specific kinase targets. Kinase families that have been successfully targeted with inhibitors derived from N-alkylated aminopyrazoles include:
-
Phosphoinositide 3-kinases (PI3Ks): These enzymes play a crucial role in cell growth, proliferation, and survival.[1]
-
Cyclin-dependent kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy.[2][3]
-
p38 Mitogen-Activated Protein Kinases (p38 MAPKs): This family of kinases is involved in inflammatory responses and cellular stress.[4][5]
Quantitative Data: Potency of Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The following tables summarize the inhibitory activities of representative kinase inhibitors featuring the pyrazolo[1,5-a]pyrimidine scaffold, which can be synthesized from N-alkylated aminopyrazoles like this compound. The data is presented to facilitate comparison and guide structure-activity relationship (SAR) studies.
Table 1: Inhibitory Activity against PI3K Isoforms
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PI3K-Inhibitor-A | PI3Kα | 150 | [6] |
| PI3Kβ | 2500 | [6] | |
| PI3Kδ | 18 | [6] | |
| PI3Kγ | 1500 | [6] | |
| PI3K-Inhibitor-B | PI3Kα | 200 | [6] |
| PI3Kβ | 3000 | [6] | |
| PI3Kδ | 52 | [6] | |
| PI3Kγ | 1800 | [6] |
Table 2: Inhibitory Activity against Cyclin-Dependent Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| CDK-Inhibitor-X | CDK1 | 2.38 | [7] |
| CDK-Inhibitor-Y | CDK1 | 1.52 | [7] |
| CDK-Inhibitor-Z | CDK2 | 0.295 | [3] |
Table 3: Inhibitory Activity against p38 MAPK and Anti-inflammatory Effect
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay (TNFα inhibition IC50, nM) | Reference |
| p38-Inhibitor-1 | p38α | 21 | 33 | [4] |
| p38-Inhibitor-2 | p38α | 8 | 15 | [4] |
Experimental Protocols
The following are representative protocols for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors starting from this compound. These protocols are based on established literature procedures for analogous compounds.[1][8]
Protocol 1: General Synthesis of a 7-Substituted-pyrazolo[1,5-a]pyrimidine Core
This protocol describes the condensation of this compound with a β-enaminone to form the pyrazolo[1,5-a]pyrimidine core.
Materials:
-
This compound
-
Substituted 3-(dimethylamino)prop-2-en-1-one (β-enaminone)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired β-enaminone (1.1 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TCC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to afford the purified 7-substituted-pyrazolo[1,5-a]pyrimidine.
Protocol 2: Synthesis of a 5,7-Disubstituted-pyrazolo[1,5-a]pyrimidine
This protocol outlines a two-step synthesis involving the initial formation of a dihydroxypyrazolo[1,5-a]pyrimidine followed by chlorination and subsequent nucleophilic substitution.
Step 1: Synthesis of 2-Isobutyl-pyrazolo[1,5-a]pyrimidine-5,7-diol
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide solution
-
Ethanol
-
Hydrochloric acid (for neutralization)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol (2.2 eq) to the flask and stir for 15 minutes.
-
Add diethyl malonate (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction to room temperature and neutralize with hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the diol product.
Step 2: Synthesis of 5,7-Dichloro-2-isobutyl-pyrazolo[1,5-a]pyrimidine and Subsequent Substitution
Materials:
-
2-Isobutyl-pyrazolo[1,5-a]pyrimidine-5,7-diol
-
Phosphorus oxychloride (POCl3)
-
Desired nucleophile (e.g., morpholine, piperidine)
-
Potassium carbonate (K2CO3)
-
Acetone
Procedure:
-
Carefully add 2-isobutyl-pyrazolo[1,5-a]pyrimidine-5,7-diol to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5,7-dichloro intermediate.
-
Dissolve the crude dichloro compound in acetone.
-
Add potassium carbonate (2.5 eq) and the desired nucleophile (e.g., morpholine, 1.2 eq).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to obtain the final 5,7-disubstituted-pyrazolo[1,5-a]pyrimidine.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes is crucial for understanding the mechanism of action and the synthetic strategy. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by these inhibitors and a general experimental workflow.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1-Isobutyl-1H-pyrazol-5-amine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of novel derivatives of 1-isobutyl-1H-pyrazol-5-amine for structure-activity relationship (SAR) studies. The protocols outlined below are based on established synthetic methodologies for analogous pyrazole compounds and are intended to serve as a comprehensive guide for researchers aiming to explore the therapeutic potential of this chemical scaffold.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The derivatization of 5-aminopyrazoles, in particular, has been a fruitful strategy for the development of novel therapeutic agents.[3][4][5] This document outlines a systematic approach to the derivatization of this compound to investigate the impact of structural modifications on biological activity, thereby establishing a clear structure-activity relationship.
General Derivatization Strategy
The primary focus of this proposed SAR study is the derivatization of the 5-amino group of this compound. Two principal classes of derivatives will be synthesized: amides and sulfonamides. This strategy allows for the exploration of a diverse chemical space by introducing a variety of substituents with different electronic and steric properties.
Scheme 1: Synthesis of Amide and Sulfonamide Derivatives of this compound
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for evaluating the antimicrobial properties of novel pyrazole derivatives. The methodologies outlined are standard, robust, and reproducible for screening and characterizing new chemical entities.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This application note details the protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the zone of inhibition using the disk diffusion method for pyrazole compounds.
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
The following tables summarize the antimicrobial activity of various pyrazole derivatives against selected microbial strains, as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Naphthyl-substituted pyrazole-derived hydrazones | S. aureus | 0.78–1.56 | - | - | [5] |
| Naphthyl-substituted pyrazole-derived hydrazones | A. baumannii | 0.78–1.56 | - | - | [5] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli 1924 | 1 | Moxifloxacin | 2 | [5] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Multidrug-resistant S. aureus | 1-32 | - | - | [5] |
| Pyrazole-thiazole hybrids | ΔTolC E. coli | as low as 0.037 | Erythromycin, Levofloxacin | - | [5] |
| Tethered thiazolo-pyrazole derivatives | MRSA | as low as 4 | - | - | [5] |
| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative strains | <1 | Ciprofloxacin | - | [5] |
| Hydrazones 21a–c | Fungal and Bacterial strains | 2.9–125 | Clotrimazole, Chloramphenicol | - | [2] |
| Pyrazole derivative 3 | E. coli (Gram-negative) | 0.25 | Ciprofloxacin | 0.5 | [3] |
| Pyrazole derivative 4 | S. epidermidis (Gram-positive) | 0.25 | Ciprofloxacin | 4 | [3] |
| Pyrazole derivative 2 | A. niger | 1 | Clotrimazole | 2 | [3] |
| Pyrazole derivative 3 | M. audouinii | 0.5 | Clotrimazole | 0.5 | [3] |
Table 2: Minimum Bactericidal Concentration (MBC) of Pyrazole Derivatives
| Compound Class | Test Organism | MBC (µg/mL) | Citation |
| Pyrazole-thiazole derivatives | MRSA | <0.2 µM | [5] |
| Pyrazole-thiazole hybrids (hydrazone moiety) | S. aureus | 7.8 | [5] |
| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative strains (except MRSA) | <1 | [5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a widely used technique.[8][9]
Materials:
-
Test pyrazole derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile CAMHB.
-
Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.[6]
-
-
Inoculation and Incubation:
-
Data Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[6] This can be assessed visually or by measuring the optical density using a plate reader.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[6][10][11]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders
-
Incubator (35-37°C)
Protocol:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.[6]
-
Spread the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.[6]
-
-
Data Interpretation:
Disk Diffusion Assay
This method assesses the susceptibility of bacteria to the pyrazole derivatives by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[12][13]
Materials:
-
Test pyrazole derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland standard
-
Sterile swabs
-
Incubator (35-37°C)
-
Calipers or a ruler
Protocol:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of the pyrazole derivative onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk with the solvent used to dissolve the compound and a disk with a standard antibiotic.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours.
-
-
Data Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the zone is proportional to the susceptibility of the organism to the compound.
-
Visualizations
Caption: Experimental workflow for antimicrobial activity assessment.
Caption: Inhibition of DNA gyrase by pyrazole derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. youtube.com [youtube.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis of Functionalized Pyrazolo[3,4-b]pyridines Using Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolo[3,4-b]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This scaffold is a core component of numerous biologically active molecules that have demonstrated potential as antiviral, anti-inflammatory, and anticancer agents. Notably, certain functionalized pyrazolo[3,4-b]pyridines have emerged as potent inhibitors of Tropomyosin Receptor Kinases (TRKs), a family of receptor tyrosine kinases implicated in the progression of various cancers. This document provides detailed protocols for the efficient one-pot synthesis of functionalized pyrazolo[3,4-b]pyridines from readily available aminopyrazoles, along with their applications, particularly as TRK inhibitors.
Introduction
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in the development of novel therapeutics. Its rigid, planar structure allows for specific interactions with biological targets, leading to a wide range of pharmacological activities. Traditional multi-step syntheses of these compounds are often time-consuming and result in low overall yields. One-pot multicomponent reactions have emerged as a powerful and efficient alternative, offering advantages such as reduced reaction times, lower costs, and minimized waste generation. This report details robust one-pot methodologies for the synthesis of pyrazolo[3,4-b]pyridines and explores their application in the context of cancer therapy through the inhibition of the TRK signaling pathway.
Key Synthetic Methodologies
Several one-pot strategies have been developed for the synthesis of pyrazolo[3,4-b]pyridines. Below are detailed protocols for three highly effective methods.
Protocol 1: Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones from 5-Aminopyrazoles and Azlactones
This method provides an effective route to 4-aryl-substituted pyrazolo[3,4-b]pyridin-6-ones through a solvent-free reaction followed by elimination in a superbasic medium.[1][2][3][4][5][6]
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask, combine the desired 5-aminopyrazole (1.0 mmol) and 4-arylidene-2-phenyloxazol-5(4H)-one (azlactone) (1.0 mmol).
-
Solvent-Free Reaction: Heat the mixture under solvent-free conditions at 150 °C for 40 minutes.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Elimination: Add dimethyl sulfoxide (DMSO) (5 mL) and potassium tert-butoxide (t-BuOK) (1.5 mmol) to the flask.
-
Heating: Stir the mixture vigorously and heat at 150 °C for 1.5 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water (50 mL) and acidify with 2N HCl to pH 5-6.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform/ethyl acetate) or by recrystallization from a suitable solvent like ethanol.
Quantitative Data:
| 5-Aminopyrazole Substituent (R¹) | Azlactone Aryl Group (Ar) | Product | Yield (%) | Reference |
| 3-methyl-1-phenyl | Phenyl | 4a | 73 | [2] |
| 3-methyl-1-phenyl | 4-Chlorophenyl | 4b | 70 | [5] |
| 3-methyl-1-phenyl | 4-Bromophenyl | 4c | 65 | [5] |
| 3-methyl-1-phenyl | 4-Nitrophenyl | 4d | 55 | [5] |
| 3-methyl-1-phenyl | 4-Methoxyphenyl | 4e | 75 | [5] |
| 3-methyl-1-phenyl | 4-Fluorophenyl | 4f | 71 | [5] |
| 3-methyl-1-phenyl | 4-Tolyl | 4g | 70 | [5] |
| 3-methyl-1-phenyl | Thiophen-2-yl | 4h | 68 | [5] |
Protocol 2: ZrCl₄-Catalyzed Synthesis from α,β-Unsaturated Ketones
This protocol describes the synthesis of pyrazolo[3,4-b]pyridines via the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone, catalyzed by zirconium tetrachloride (ZrCl₄).[7]
Experimental Protocol:
-
Reactant Preparation: In a reaction vessel, dissolve the α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF) (0.5 mL).
-
Addition of Aminopyrazole: Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (EtOH) (0.5 mL) to the reaction mixture at 25 °C.
-
Degassing and Catalyst Addition: Degas the reaction mixture and then add ZrCl₄ (0.15 mmol).
-
Reaction Conditions: Stir the mixture vigorously at 95 °C for 16 hours.
-
Work-up: After completion, concentrate the mixture under reduced pressure. Add chloroform (CHCl₃) and water.
-
Extraction: Separate the organic and aqueous phases. Wash the aqueous phase twice with CHCl₃.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Quantitative Data:
| α,β-Unsaturated Ketone Substituent (R) | Product | Yield (%) | Reference |
| 4-(N,N-dimethylamino)-phenyl | 5a | 28 | [7] |
| 9-anthryl | 5b | 13 | [7] |
| 1-pyrenyl | 5c | 20 | [7] |
Protocol 3: Cascade Cyclization with Alkynyl Aldehydes
This method details a switchable synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes via a cascade 6-endo-dig cyclization.[8][9][10][11]
Experimental Protocol:
-
Reaction Setup: To a 25 mL Schlenk flask with a stir bar under an argon atmosphere, add the 5-aminopyrazole (0.2 mmol), alkynyl aldehyde (0.2 mmol), silver trifluoroacetate (Ag(CF₃CO₂)) (10 mol%), and trifluoromethanesulfonic acid (TfOH) (30 mol%).
-
Solvent Addition: Add N,N-dimethylacetamide (DMAc) (1.5 mL).
-
Reaction Conditions: Stir the reaction mixture at 100 °C for 2 hours.
-
Work-up: After cooling, add 50 mL of water to the reaction mixture.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic fractions, wash with brine, and dry over Na₂SO₄. After filtration, remove the solvent under reduced pressure. Purify the residue by flash column chromatography using an ethyl acetate/petroleum ether mixture.
Quantitative Data:
| 5-Aminopyrazole Substituent (R¹) | Alkynyl Aldehyde Substituent (R²) | Product | Yield (%) | Reference |
| 3-methyl-1-phenyl | Phenyl | 3a | 75 | [9] |
| 3-methyl-1-phenyl | 4-Tolyl | 4b | 78 | [9] |
| 3-methyl-1-phenyl | 4-Ethylphenyl | 4c | 72 | [9] |
| 3-methyl-1-phenyl | 4-Methoxyphenyl | 4d | 68 | [9] |
| 3-methyl-1-phenyl | 4-Ethoxyphenyl | 4e | 64 | [9] |
| 3-methyl-1-phenyl | 3,4-Dimethoxyphenyl | 4f | 71 | [9] |
| 3-methyl-1-phenyl | 4-Fluorophenyl | 4g | 82 | [9] |
| 3-methyl-1-phenyl | 4-Chlorophenyl | 4h | 85 | [9] |
Experimental Workflow and Logic
The following diagrams illustrate the general experimental workflow for the one-pot synthesis of pyrazolo[3,4-b]pyridines and a decision-making process for optimizing the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. New one-pot synthesis of 4-arylpyrazolo[3,4- b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Diversified Pyrazolo[3,4- b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isobutyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-isobutyl-1H-pyrazol-5-amine. The guidance focuses on improving reaction yield and purity through careful consideration of starting materials, reaction conditions, and purification techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield in the synthesis of this compound, which is typically prepared via the condensation of isobutylhydrazine with a β-ketonitrile, can stem from several factors. Here are the key areas to investigate:
-
Purity of Starting Materials: Ensure the isobutylhydrazine and the β-ketonitrile (e.g., 3-oxopropanenitrile or its equivalent) are of high purity. Impurities in the starting materials can lead to unwanted side reactions, reducing the yield of the desired product. Isobutylhydrazine, in particular, can degrade over time. Using a freshly opened or purified reagent is recommended.
-
Reaction Stoichiometry: The molar ratio of the reactants is crucial. While a 1:1 stoichiometry is the theoretical requirement, a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.
-
Reaction Conditions: Temperature, reaction time, and solvent play a significant role. The optimal conditions should be determined empirically. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heat.
-
pH Control: The pH of the reaction medium can be a critical factor. The initial condensation to form the hydrazone and the subsequent cyclization can be influenced by the acidity or basicity of the reaction mixture. For reactions involving hydrazine hydrochlorides, a base is often added to liberate the free hydrazine.
Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
The formation of multiple products often indicates side reactions or the presence of impurities. A common issue in pyrazole synthesis is the formation of regioisomers if an unsymmetrical β-dicarbonyl compound is used. However, for the synthesis of this compound from isobutylhydrazine and a simple β-ketonitrile, regioisomerism on the pyrazole ring is less of a concern. The isobutyl group will be on one nitrogen, and the amino group on a specific carbon.
Potential sources of multiple products include:
-
Incomplete Cyclization: The intermediate hydrazone may not fully cyclize to the pyrazole ring. This can be addressed by adjusting the reaction temperature, time, or catalyst.
-
Side Reactions of the Nitrile Group: The nitrile group can undergo undesired reactions under certain conditions.
-
Impurity-Related Byproducts: As mentioned, impurities in the starting materials can lead to the formation of various side products.
To improve selectivity:
-
Purify Starting Materials: Ensure the purity of isobutylhydrazine and the β-ketonitrile.
-
Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time to favor the formation of the desired product.
-
Consider a Catalyst: The use of an appropriate acid or base catalyst can enhance the rate and selectivity of the desired reaction pathway.
Q3: What are the best practices for purifying the final product to maximize yield?
Effective purification is critical for obtaining a high yield of pure this compound. Common purification methods include:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from unreacted starting materials and byproducts. The appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined by TLC analysis.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for purification and can significantly improve the final purity.
-
Acid-Base Extraction: As an amine, the product can be protonated with an acid to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. Subsequent basification of the aqueous layer will regenerate the free amine, which can then be extracted into an organic solvent.
-
Formation of Acid Addition Salts: A patent for purifying pyrazoles suggests dissolving the crude product in a suitable solvent and treating it with an inorganic or organic acid to form the corresponding acid addition salt, which can then be isolated by crystallization.[1]
Data Presentation: Impact of Reaction Conditions on Pyrazole Synthesis Yield
The following tables summarize the impact of various reaction parameters on the yield of pyrazole synthesis, based on literature for similar reactions. This data can be used as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 1 | ~67 | [2] |
| Dichloromethane | Reflux | 1 | ~46 | [2] |
| Chloroform | Reflux | 1 | Low | [2] |
| DMF | Reflux | 1 | Low | [2] |
| Toluene | Reflux | 1 | No reaction | [2] |
| Water/Ethanol | 55 | 0.25 | 93 | [3] |
Table 2: Effect of Catalyst/Base on Pyrazole Synthesis Yield
| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Glacial Acetic Acid | 1-Propanol | ~100 | 1 | High (qualitative) | [4] |
| Nano-ZnO | Not specified | Not specified | Not specified | 95 | [5] |
| Copper Triflate in [BMIM-PF6] | [BMIM-PF6] | Not specified | Not specified | 82 | [5] |
| LDH@PTRMS@DCMBA@CuI | Water/Ethanol | 55 | 0.25 | 93 | [3] |
| No Catalyst | Water/Ethanol | 55 | 1 | 23 | [3] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the well-established Knorr pyrazole synthesis and related procedures for 5-aminopyrazoles.[4][6][7] Optimization of specific parameters may be required.
Materials:
-
Isobutylhydrazine (or its hydrochloride salt)
-
A suitable β-ketonitrile (e.g., 3-oxopropanenitrile)
-
Solvent (e.g., ethanol, methanol, or a water/ethanol mixture)
-
Acid or base catalyst (optional, e.g., acetic acid or triethylamine)
-
Sodium hydroxide solution (if starting with hydrazine hydrochloride)
-
Hydrochloric acid solution for workup
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1.0 equivalent) in the chosen solvent.
-
Hydrazine Addition:
-
If using isobutylhydrazine, add it directly to the solution (1.0-1.2 equivalents).
-
If using isobutylhydrazine hydrochloride, first treat it with an equimolar amount of a base like sodium hydroxide in the solvent to generate the free hydrazine before adding it to the β-ketonitrile solution.
-
-
Catalyst Addition (Optional): If an acid or base catalyst is used, add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Alternatively, for an acid-base extraction, acidify the aqueous mixture with HCl, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer with NaOH and extract the product with an organic solvent.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Visualizations
References
- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Stability issues and degradation pathways of 1-isobutyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of 1-isobutyl-1H-pyrazol-5-amine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a dry area at temperatures between 2-8°C.[1] The container should be tightly closed to prevent moisture absorption and exposure to air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.[2]
Q2: Is this compound sensitive to light?
Q3: What are the known incompatibilities for this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: What are the primary functional groups that may be susceptible to degradation?
A4: The two primary functional groups susceptible to degradation are the pyrazole ring and the primary amine. The amine group is basic and nucleophilic, making it susceptible to oxidation and reactions with electrophiles.[4] The pyrazole ring is aromatic and generally stable, but can undergo electrophilic substitution or degradation under harsh acidic, basic, or oxidative conditions.[5][6]
Troubleshooting Guides
Issue 1: Loss of starting material or appearance of unknown impurities in solution.
-
Possible Cause: The solvent used may not be inert or may contain impurities that are reacting with the this compound. The compound may also be degrading under the experimental pH or temperature conditions.
-
Troubleshooting Steps:
-
Ensure the use of high-purity, dry solvents. If the compound is not freely soluble, select a co-solvent that does not promote degradation.[7]
-
Buffer the reaction mixture to maintain a stable pH, as the amine functionality can be sensitive to acidic or basic conditions.[8]
-
If heating is required, conduct a preliminary thermal stability test at a small scale to determine the degradation onset temperature.
-
Analyze the solution by HPLC or LC-MS to identify potential degradation products.
-
Issue 2: Reaction mixture changes color (e.g., turns yellow or brown) over time.
-
Possible Cause: Color change often indicates oxidative degradation. The primary amine group is susceptible to oxidation, which can lead to the formation of colored impurities.
-
Troubleshooting Steps:
-
De-gas solvents before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Avoid the use of metal catalysts that can promote oxidation, unless required by the reaction chemistry.
-
If oxidation is suspected, consider adding a small amount of an antioxidant, if compatible with the reaction.
-
Issue 3: Inconsistent results or poor reproducibility in experiments.
-
Possible Cause: This may be due to batch-to-batch variability of the compound or inconsistent handling and storage leading to partial degradation before use.
-
Troubleshooting Steps:
Plausible Degradation Pathways
The degradation of this compound can be investigated through forced degradation studies, which typically involve acidic, basic, oxidative, thermal, and photolytic stress conditions.[9][10]
Caption: Plausible degradation pathways of this compound under various stress conditions.
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.[7][10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[7]
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Heat the mixture at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
Cool, neutralize with 0.1 N NaOH, and dilute to the initial concentration.
-
Analyze using a stability-indicating analytical method (e.g., HPLC).
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Heat at 60°C for specified time points.
-
Cool, neutralize with 0.1 N HCl, and dilute.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature for specified time points.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven.
-
Sample at various time points, dissolve in the solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source providing both UV and visible light, as per ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze samples at various time points by HPLC.
-
Caption: Experimental workflow for a forced degradation study.
Data Presentation
The results of forced degradation studies should be summarized in a clear and structured format to allow for easy comparison of the compound's stability under different conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration (hours) | Assay of Active Substance (%) | Major Degradation Products (if any) |
| Acid Hydrolysis | 0.1 N HCl | 24 | 92.5 | 1-Isobutyl-1H-pyrazol-5-ol |
| Base Hydrolysis | 0.1 N NaOH | 24 | 98.1 | Minor unidentified peaks |
| Oxidation | 3% H₂O₂ | 12 | 85.3 | N-oxide, other polar species |
| Thermal | 80°C (solid) | 48 | 99.2 | No significant degradation |
| Photolytic | ICH Q1B | 24 | 97.8 | Minor unidentified peaks |
Note: The data presented in this table is representative and based on typical outcomes for similar compounds. Actual results may vary.
References
- 1. angenechemical.com [angenechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Video: Basicity of Heterocyclic Aromatic Amines [jove.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ijrpp.com [ijrpp.com]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the regioselective synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of substituted pyrazoles, with a focus on controlling regioselectivity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different regioisomeric pyrazoles.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons.[2] | Solvent Selection: The choice of solvent can significantly impact regioselectivity. Aprotic dipolar solvents like DMF or NMP may provide better results than polar protic solvents such as ethanol.[2] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of the desired isomer.[3] pH Control: The pH of the reaction medium can influence the reaction pathway. Acidic conditions might favor one isomer, while basic conditions could favor the other.[2] Consider adding a mild base like sodium acetate if using a hydrazine salt.[4] Catalyst: The use of a catalyst can promote the formation of a specific regioisomer. For instance, silver-catalyzed reactions of trifluoromethylated ynones and aryl hydrazines have shown high regioselectivity.[4] Steric Hindrance: Introducing a bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2] |
| Low Product Yield | Impure Reactants: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[2] Hydrazine derivatives can also degrade over time.[2] Incomplete Reaction: The reaction may not have gone to completion. | Ensure Purity of Starting Materials: Use freshly opened or purified reagents.[2] Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Ensure the reaction is driven to completion.[2] |
| Difficulty in Separating Regioisomers | Regioisomers often have very similar physical properties, making them difficult to separate by standard purification techniques. | Column Chromatography: A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides the best possible separation between the two isomer spots.[5] Start with a non-polar solvent and gradually increase the polarity. Recrystallization: This can be an effective method for purification if a suitable solvent is found.[2] |
| Discoloration of Reaction Mixture | This is often observed in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[2] The discoloration can be due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[2] | Addition of a Mild Base: If the reaction mixture becomes acidic, adding a mild base can lead to a cleaner reaction profile.[2] Purification: Activated carbon treatment can help remove some colored impurities.[2] Recrystallization is also an effective purification method.[2] |
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This commonly occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially resulting in two different substitution patterns.[1][5] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[5] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[5]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several factors.[1] Both steric and electronic effects of the substituents on both reactants play a crucial role.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, and the preferred site of attack determines the final regioisomeric outcome.[2] Reaction conditions such as solvent, temperature, and pH can also significantly influence the regioselectivity.[2][6]
Q3: Can I predict the major regioisomer based on the starting materials?
A3: Predicting the major regioisomer can be complex as it depends on a combination of steric and electronic factors. Generally, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. The relative electrophilicity of the carbonyl carbons is influenced by the electronic nature of their substituents. Steric hindrance at one of the carbonyl groups can also direct the attack of the hydrazine to the less hindered position. However, experimental verification is always recommended.
Q4: Are there alternative methods to the Knorr synthesis for achieving high regioselectivity?
A4: Yes, several modern synthetic methods offer high regioselectivity. [3+2] Dipolar cycloaddition reactions are a powerful strategy for forming the pyrazole ring with controlled regiochemistry.[7] Another highly regioselective method involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[8][9] This method has been shown to provide excellent regioselectivity, especially when the substituents are similar.[9]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol is adapted from a method that demonstrates excellent regioselectivity.[9]
Materials:
-
N-alkylated tosylhydrazone (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv)
-
18-crown-6 (0.1 equiv)
-
Pyridine (solvent)
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[5]
Protocol 2: Improved Regioselectivity using Fluorinated Alcohols as Solvents
This protocol highlights the use of fluorinated alcohols to enhance regioselectivity in the condensation of a 1,3-diketone with methylhydrazine.[3]
Materials:
-
1,3-diketone (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (solvent)
Procedure:
-
Dissolve the 1,3-diketone in the fluorinated alcohol (TFE or HFIP).
-
Add methylhydrazine to the solution.
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[5]
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Support Center: Optimizing Coupling Reactions with 1-isobutyl-1H-pyrazol-5-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered when using 1-isobutyl-1H-pyrazol-5-amine in cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common experimental problems.
Q1: My Buchwald-Hartwig amination reaction shows low to no conversion. What should I investigate first?
A1: Low or no conversion is a frequent issue that can often be traced back to the reaction setup and reagents. Here are the primary factors to check:
-
Atmosphere Control: The Palladium(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel was properly oven-dried and that the solvent was rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through it for an extended period.[1][2] All additions should be made under a positive pressure of inert gas.[2][3]
-
Reagent Purity: Verify the purity of your starting materials. The aryl halide should be pure, and the this compound should be free of impurities. Amines, in particular, can be purified by filtration through a plug of activated alumina if needed.[4]
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time if not stored properly under an inert atmosphere. Using a fresh batch or a pre-catalyst from a reliable supplier is recommended.[1] G3 and G4 precatalysts are often robust and easy to activate.[5]
-
Base Strength and Solubility: For many Buchwald-Hartwig aminations, a strong base like NaOt-Bu or KOt-Bu is required.[6] However, ensure the base is fully soluble in the reaction medium, as poor solubility can hinder the reaction. If your substrates are base-sensitive, consider a weaker base like Cs₂CO₃ or K₃PO₄.[4][7]
Q2: I'm observing significant side product formation, such as biaryl compounds from aryl halide homocoupling. How can I minimize this?
A2: Homocoupling is a common side reaction in palladium-catalyzed couplings.[8][9] Several factors can promote this pathway over the desired C-N bond formation:
-
Optimize Catalyst/Ligand Ratio: An improper palladium-to-ligand ratio can lead to undesired catalytic pathways. For monophosphine ligands like those in the Buchwald family (e.g., XPhos, BrettPhos), a ligand-to-palladium ratio of 1:1 to 2:1 is typical.
-
Lower Reaction Temperature: High temperatures can sometimes favor homocoupling.[2] If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration.[1]
-
Choice of Ligand: Bulky, electron-rich phosphine ligands are designed to promote reductive elimination (the final step in C-N bond formation) over side reactions.[1] Consider screening ligands like BrettPhos or Josiphos, which are often effective for challenging substrates.[1]
Q3: My starting materials or product seem to be decomposing under the reaction conditions. What can I do?
A3: Decomposition often points to issues with temperature or base sensitivity.
-
Reduce Temperature: This is the most straightforward solution. Many modern catalyst systems are highly active and may not require the high temperatures (e.g., >100 °C) used in older protocols.
-
Screen Weaker Bases: 5-aminopyrazoles can be sensitive to very strong bases.[7] The use of excessively strong bases can lead to decomposition.[1] Switching from sodium tert-butoxide to a milder base like potassium carbonate or cesium carbonate can prevent degradation of sensitive functional groups.[1][10]
-
Check Functional Group Compatibility: Ensure that other functional groups on your coupling partners are stable to the reaction conditions. Groups like esters or nitriles can be sensitive to the strongly basic and sometimes high-temperature conditions.[4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound and an aryl bromide?
A1: A reliable starting point for optimization is crucial. The following table summarizes a general set of conditions that can be used as a baseline for further screening.
| Parameter | Recommended Starting Condition | Notes |
| Palladium Precatalyst | XPhos Pd G3 (2 mol%) | Air-stable and reliable precatalyst.[5] |
| Ligand | XPhos (2 mol%) | Included in the G3 precatalyst. |
| Base | NaOt-Bu (1.5 equiv) | A strong base, effective for many couplings.[6] |
| Solvent | Toluene or 1,4-Dioxane | Ensure solvent is anhydrous and degassed.[5] |
| Temperature | 100 °C | A common temperature for these reactions.[11] |
| Concentration | 0.1 - 0.2 M | |
| Atmosphere | Argon or Nitrogen | Crucial to prevent catalyst deactivation.[3] |
Q2: How do I choose the right ligand for my specific coupling partners?
A2: Ligand selection is critical and depends heavily on the steric and electronic properties of your aryl halide and amine.[1]
-
For electron-poor or sterically unhindered aryl halides: Ligands like XPhos or SPhos are often a good starting point.
-
For electron-rich or sterically hindered aryl halides: More sterically demanding ligands like BrettPhos or RuPhos may be necessary to facilitate the oxidative addition step.
-
For heterocyclic halides: The choice can be more complex as the heteroatoms can interact with the catalyst. A screening of several ligands is often the most effective approach.[7]
Q3: Can I use Suzuki coupling conditions to couple this compound with a boronic acid?
A3: Standard Suzuki-Miyaura conditions are designed for C-C bond formation. The analogous C-N coupling using boronic acids is known as the Chan-Lam coupling. This reaction is typically catalyzed by copper salts, not palladium.[10] A typical Chan-Lam reaction might involve Cu(OAc)₂ as the catalyst, a base like pyridine or triethylamine, and often an oxidant (like air or oxygen) in a solvent like dichloromethane or methanol.[10]
Experimental Protocols & Visualizations
General Protocol for Buchwald-Hartwig Amination
This protocol provides a representative example for coupling this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., NaOt-Bu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium precatalyst, and base.[1]
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon) for 5-10 minutes. This is typically done by evacuating and backfilling the vessel three times.[1]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[1][2]
-
Once complete, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visual Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for a typical Buchwald-Hartwig coupling.
Troubleshooting Logic for Low Yield Reactions
Caption: A logical guide for troubleshooting low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor solubility of pyrazole derivatives in biological assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: My pyrazole derivative precipitated after I diluted my DMSO stock solution into the aqueous assay buffer.
-
Question: I prepared a 10 mM stock solution of my pyrazole derivative in 100% DMSO, and it was perfectly clear. However, when I diluted it to a final concentration of 10 µM in my cell culture medium, the solution became cloudy. What should I do?
-
Answer: This is a common issue known as "precipitation upon dilution," which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[1][2] The dramatic change in solvent polarity causes the compound to "crash out" of the solution.[2]
Here are the steps to troubleshoot this issue:
-
Determine the Maximum Soluble Concentration: First, you need to find the highest concentration of your compound that remains soluble in the final assay buffer. You can do this by performing a kinetic solubility assay.
-
Optimize the Dilution Protocol: Instead of a single large dilution, try a serial dilution approach. Critically, perform the serial dilutions in DMSO first, and then add a small aliquot of each DMSO dilution directly to the assay media.[3][4] This minimizes the time the compound spends at a high, potentially insoluble, concentration in the aqueous buffer.[3]
-
Reduce the Final DMSO Concentration: While it may seem counterintuitive, a very high initial DMSO concentration in the aliquot being added to the buffer can sometimes promote precipitation. Aim for a final DMSO concentration in your assay that is well-tolerated by your biological system, typically between 0.1% and 0.5% for most cell lines.[5][6][7]
-
Consider Co-solvents: If direct dilution from DMSO still results in precipitation, you can try using a co-solvent system. This involves dissolving your compound in a mixture of solvents.
-
Issue 2: I am observing inconsistent results in my cell-based assay, and I suspect it's due to the poor solubility of my pyrazole derivative.
-
Question: The dose-response curve for my pyrazole derivative is not consistent between experiments. Sometimes I see a potent effect, and other times it's much weaker. Could this be related to solubility?
-
Answer: Yes, inconsistent assay results are a classic sign of solubility problems.[1][3] If your compound is not fully dissolved, the actual concentration in solution can vary significantly, leading to erratic data.[3] This can result in an underestimation of the compound's activity and inaccurate structure-activity relationships (SAR).[1]
To address this:
-
Visually Inspect Your Solutions: Always carefully check your assay plates for any signs of precipitation. Keep in mind that not all precipitation is visible to the naked eye.[3]
-
In-well Sonication: Gentle sonication of the assay plate after adding the compound can sometimes help to redissolve small precipitates.[3]
-
Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, like Tween-80, to the assay buffer can help to maintain the compound's solubility. However, you must first verify that the surfactant does not interfere with your assay.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like many pyrazole derivatives, in their central cavity, thereby increasing their aqueous solubility.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO that is safe for my cells?
A1: The tolerance to DMSO is cell-line dependent.[6] Generally, a final concentration of 0.1% DMSO is considered safe for most cell lines, especially for sensitive primary cells and long-term exposure studies.[5][6][7] Many robust cell lines can tolerate up to 0.5% DMSO for incubations up to 72 hours.[7] Concentrations of 1% or higher often lead to cytotoxicity.[6][7] It is crucial to perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line.[7]
| DMSO Concentration | General Effect on Cells[7] |
| < 0.1% | Generally considered safe with minimal effects. Recommended for sensitive primary cells. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. A common range for in vitro assays. |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation and function observed in some cell lines. |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common. |
Q2: How do I prepare a stock solution of a poorly soluble pyrazole derivative?
A2: The best practice is to prepare a high-concentration stock solution in 100% DMSO.[10][11] Use a precise analytical balance to weigh your compound and dissolve it in a known volume of high-purity, anhydrous DMSO.[10] Gentle warming or vortexing can aid in dissolution.[12] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[4]
Q3: Can I use other organic solvents besides DMSO?
A3: Yes, other solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used. However, their compatibility with your specific assay and biological system must be thoroughly evaluated.[13] For example, some enzymes can be denatured by certain organic solvents. Always test the effect of the solvent on your assay's performance in a vehicle control experiment.
Q4: What are cyclodextrins and how do they improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] This structure allows them to encapsulate poorly soluble "guest" molecules, like many pyrazole derivatives, forming an "inclusion complex."[8][9] This complex has improved aqueous solubility and stability.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives in pharmaceutical formulations.
Experimental Protocols
Protocol 1: Preparation of a Pyrazole Derivative Stock Solution and Dilution for Cell-Based Assays
-
Stock Solution Preparation:
-
Accurately weigh 1-5 mg of your pyrazole derivative into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C.
-
-
Serial Dilution in DMSO:
-
Dosing the Cells:
-
Add a small, consistent volume of each DMSO dilution directly to the cell culture medium in your assay plate. For example, add 1 µL of your DMSO dilutions to 1 mL of medium for a 1:1000 dilution.
-
Ensure the final DMSO concentration is the same in all wells, including the vehicle control (DMSO without the compound).[7]
-
Protocol 2: Solubilization of a Pyrazole Derivative using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is adapted from methods for preparing inclusion complexes.[8][14]
-
Preparation of the HP-β-CD Solution:
-
Prepare a solution of HP-β-CD in your aqueous assay buffer at a concentration determined to be optimal for solubilizing your compound (this may require some optimization).
-
-
Dissolving the Pyrazole Derivative:
-
In a separate tube, dissolve your pyrazole derivative in a minimal amount of a suitable organic solvent like ethanol.[8]
-
-
Formation of the Inclusion Complex:
-
Use in Assay:
-
The resulting solution containing the pyrazole-cyclodextrin complex can then be used for your biological assay. It is advisable to filter the solution through a 0.22 µm filter before use.
-
Quantitative Data
The solubility of pyrazole derivatives can vary significantly based on their specific structure and the solvent system used. Below is a table summarizing the solubility of celecoxib, a well-known pyrazole-containing COX-2 inhibitor, in various organic solvents.
| Solvent | Solubility (Mole Fraction at 298.15 K) | Reference |
| Ethyl Acetate | 0.0817 | [15] |
| Acetonitrile | 0.0532 | [15] |
| Methanol | 0.0415 | [15][16] |
| Isopropanol | 0.0246 | [15] |
| Butanol | 0.0179 | [15] |
| Toluene | 0.0031 | [15] |
| Water | Practically Insoluble | [16] |
Visualizations
Caption: A troubleshooting workflow for addressing pyrazole derivative precipitation.
Caption: A decision tree for selecting a suitable solubilization strategy.
Caption: How cyclodextrins enhance the solubility of pyrazole derivatives.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. fastercapital.com [fastercapital.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. dovepress.com [dovepress.com]
- 14. oatext.com [oatext.com]
- 15. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. pmda.go.jp [pmda.go.jp]
Identification of byproducts in 1-isobutyl-1H-pyrazol-5-amine synthesis
Technical Support Center: 1-Isobutyl-1H-pyrazol-5-amine Synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering byproduct formation during the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound and where can byproducts originate?
The most versatile and common method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1] For this compound, the reaction involves isobutylhydrazine and a suitable β-ketonitrile, such as 3-oxopentanenitrile or a related precursor. The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization.[1] Byproducts can arise from several sources including side reactions of the hydrazine, incomplete cyclization, or reactions involving starting materials and intermediates.[2]
Q2: What are the most common byproducts to expect during the synthesis of this compound?
During the synthesis of pyrazoles, several types of byproducts can be formed. The most common include:
-
Regioisomers: Due to the unsymmetrical nature of isobutylhydrazine, the formation of the regioisomeric 1-isobutyl-1H-pyrazol-3-amine is a significant possibility.[2]
-
Pyrazoline Intermediates: Incomplete cyclization or a lack of subsequent aromatization can lead to the presence of pyrazoline structures as impurities.[2]
-
Unreacted Starting Materials: Residual isobutylhydrazine or the β-ketonitrile precursor may remain in the final product mixture.
-
Hydrazine-Related Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red-tinged reaction mixtures.[2]
-
Degradation Products: The final compound or intermediates may degrade under the reaction or workup conditions.
Q3: My NMR spectrum shows duplicate sets of peaks, and TLC analysis reveals multiple spots with close Rf values. What is the likely cause?
This is a classic symptom of regioisomer formation.[2] When using a substituted, unsymmetrical hydrazine like isobutylhydrazine, the cyclization can occur in two different ways, leading to two isomeric pyrazole products (e.g., this compound and 1-isobutyl-1H-pyrazol-3-amine). These isomers often have very similar physical properties, making their separation by standard chromatography challenging.[2]
Q4: What analytical techniques are recommended for identifying and characterizing these byproducts?
A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[2][3]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the standard for separating and quantifying impurities, while Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of the reaction.[2][3] Gas Chromatography (GC) is suitable for volatile impurities.[3]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR) is crucial for elucidating the exact structure of byproducts, especially isomers.[2][3] Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), provides vital molecular weight information for identifying unknown impurities.[2][3]
Troubleshooting Guides
Issue 1: Suspected Regioisomer Formation
-
Symptoms:
-
The 1H NMR spectrum displays more peaks than expected or shows duplicate sets of signals for the isobutyl group and pyrazole ring protons.[2]
-
HPLC analysis shows two or more closely eluting peaks with identical mass-to-charge ratios (m/z) in LC-MS.
-
The product has a broadened melting point range.[2]
-
-
Troubleshooting Workflow:
-
Mass Spectrometry: Confirm that the primary byproduct has the same molecular weight as the desired product using high-resolution LC-MS.
-
NMR Spectroscopy: Perform detailed 1D (1H, 13C) and 2D (HSQC, HMBC) NMR analysis. The connectivity established through HMBC experiments can unambiguously differentiate between the 3-amino and 5-amino isomers.
-
Purification: Attempt separation using preparative HPLC with a different column stationary phase or an optimized gradient elution method.
-
Issue 2: Persistent Color in the Final Product
-
Symptoms:
-
The isolated product is yellow, red, or brown, even after initial purification.
-
-
Possible Cause:
-
Side reactions involving the hydrazine starting material are known to produce colored impurities.[2] This can be due to oxidation or self-condensation of the hydrazine.
-
-
Troubleshooting Workflow:
-
Starting Material Purity: Ensure the purity of the isobutylhydrazine starting material. Use freshly distilled or high-purity grade reagent if possible.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
-
Purification: Consider treatment with activated carbon or purification via column chromatography with a carefully selected solvent system to remove colored impurities.
-
Data Presentation
Table 1: Potential Byproducts and Their Identification Markers
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Identification Markers |
| This compound (Product) | CC(C)CN1N=CC=C1N | C₇H₁₃N₃ | 139.20 | Distinct 1H and 13C NMR signals; Correct mass peak in MS. |
| 1-Isobutyl-1H-pyrazol-3-amine (Regioisomer) | CC(C)CN1C=CC(N)=N1 | C₇H₁₃N₃ | 139.20 | Same MW as product; Different NMR chemical shifts and coupling patterns; Different HPLC retention time. |
| 1-Isobutyl-4,5-dihydro-1H-pyrazol-5-amine (Pyrazoline Intermediate) | CC(C)CN1N=CCC1N | C₇H₁₅N₃ | 141.22 | MW is 2 units higher than the product (M+2); 1H NMR shows aliphatic (CH₂) signals instead of aromatic (CH) signals for the pyrazole ring. |
| Isobutylhydrazine (Starting Material) | CC(C)CNHNH₂ | C₄H₁₂N₂ | 88.15 | Lower MW; Can be detected by GC-MS. |
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol outlines a general method for separating and identifying byproducts.
-
Instrumentation: HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start at 5% B, hold for 1 minute.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 50 - 500.
-
Data Acquisition: Full scan for detection; product ion scan (MS/MS) on target masses for structural confirmation.
-
Protocol 2: NMR Analysis for Structural Elucidation of Isomers
-
Sample Preparation: Dissolve 5-10 mg of the purified byproduct or isomeric mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR:
-
Acquire a standard 1H NMR spectrum to observe proton chemical shifts and coupling constants.
-
Acquire a 13C NMR spectrum (proton-decoupled) to identify the number of unique carbon environments.
-
-
2D NMR (for Isomer Confirmation):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks within the isobutyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. For the 5-amino isomer, the protons of the N-CH₂ group will show a correlation to C5 of the pyrazole ring, whereas for the 3-amino isomer, they would not. This allows for unambiguous assignment of the substitution pattern.
-
Visualizations
References
Technical Support Center: Scale-up Synthesis of 1-Isobutyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-isobutyl-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
The most common and industrially relevant method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction of a β-ketonitrile or a similar 1,3-biselectrophilic compound with a corresponding hydrazine derivative.[1][2] For this compound, this would typically involve the reaction of isobutylhydrazine with a suitable α,β-unsaturated nitrile.[1] Alternative methods, such as those employing multicomponent reactions or flow chemistry, are also being explored to enhance efficiency and safety.[1][3]
Q2: What are the major safety concerns when scaling up the synthesis of pyrazole amines?
The primary safety concerns during the scale-up of pyrazole synthesis, especially when using hydrazine derivatives, include:
-
Thermal Runaway: Condensation reactions involving hydrazine can be highly exothermic, posing a significant risk of a thermal runaway if not properly managed.[4]
-
Toxicity of Reagents: Hydrazine and its derivatives are toxic and must be handled with appropriate personal protective equipment and engineering controls to minimize exposure.[4]
-
Flammability: Hydrazine has a broad flammability range and can ignite spontaneously.[4]
Q3: How can the exothermic nature of the reaction be controlled during a large-scale synthesis?
Managing the exothermic reaction is crucial for a safe scale-up. Key strategies include:
-
Controlled Reagent Addition: A slow, controlled addition of the hydrazine derivative to the reaction mixture.[4]
-
Efficient Cooling: Ensuring the reactor is equipped with an adequate cooling system to dissipate the heat generated during the reaction.[4]
-
Use of Solvents: Employing a suitable solvent to dilute the reactants and help absorb the heat of the reaction.[4]
Q4: What are common impurities encountered, and how can they be minimized?
Common impurities in pyrazole synthesis include regioisomers, unreacted starting materials, and byproducts from side reactions.[4] The formation of regioisomers is a frequent challenge.[4] To minimize these impurities:
-
Precise Reaction Control: Strict control over temperature, reaction time, and stoichiometry can favor the formation of the desired product.[4]
-
Purification Methods: The final product is often purified through recrystallization or column chromatography.[5][6] The choice of solvent for recrystallization is critical for achieving high purity.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature cautiously, while monitoring for byproduct formation.- Ensure efficient mixing to improve contact between reactants.- Verify the quality and purity of starting materials.[4] |
| Product loss during workup or purification. | - Optimize extraction and recrystallization solvents and procedures to minimize loss of the target compound.[4] | |
| Poor Regioselectivity | Reaction conditions favor the formation of multiple isomers. | - Screen different solvents and catalysts to identify conditions that favor the desired regioisomer.- Lowering the reaction temperature may enhance selectivity.[4]- Consider alternative synthetic routes that offer better regiochemical control.[4] |
| Exothermic Runaway | Inadequate heat dissipation at a larger scale. | - Implement slower, controlled addition of the hydrazine derivative.- Ensure the reactor's cooling system is functioning optimally and has sufficient capacity.- Increase the solvent volume to better manage the heat of reaction.[4] |
| Product Purity Issues | Presence of unreacted starting materials or byproducts. | - Optimize reaction stoichiometry and conditions to drive the reaction to completion.- Employ appropriate purification techniques such as recrystallization from a suitable solvent or column chromatography.[4][5] |
Experimental Protocols
Representative Protocol for 5-Aminopyrazole Synthesis
This protocol is a general representation for the synthesis of a 5-aminopyrazole and should be optimized for the specific synthesis of this compound.
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate β-ketoester or α,β-unsaturated nitrile (1.0 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of an acid, like glacial acetic acid (e.g., 0.1 eq), to the solution.[2]
2. Reagent Addition:
-
At room temperature, add the corresponding hydrazine derivative (in this case, isobutylhydrazine) (1.0 eq) dropwise to the stirred solution.[2]
3. Reaction:
-
Heat the reaction mixture to reflux (approximately 80°C for ethanol) and monitor the progress using Thin Layer Chromatography (TLC).[2]
-
Reactions are typically complete within 2-6 hours.[2]
4. Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.[2]
-
The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in pyrazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures | Research | Chemistry World [chemistryworld.com]
Technical Support Center: Chromatographic Purification of Polar Aminopyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic purification of polar aminopyrazoles.
Troubleshooting Guides
This section addresses specific issues encountered during the chromatographic purification of polar aminopyrazoles in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My aminopyrazole is exhibiting significant peak tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing is a common issue when purifying polar and basic compounds like aminopyrazoles, often indicating secondary interactions with the stationary phase or other system issues.[1]
Potential Causes:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact strongly with the basic amine functional groups of aminopyrazoles, leading to tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the aminopyrazole, the compound can exist in both ionized and non-ionized forms, resulting in asymmetrical peaks.[2]
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.[3]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[2][4]
-
Metal Contamination: Trace metal ions in the HPLC system can interact with analytes, causing peak tailing.[3]
Solutions:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: Incorporate a small amount of a basic additive like triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide (e.g., 0.1-0.5%) to the mobile phase. This will compete with the aminopyrazole for interaction with active sites on the stationary phase, improving peak shape.[5]
-
Adjust pH: Operate at a lower pH (around 2-3) to ensure the full protonation of residual silanol groups, minimizing secondary interactions. However, be mindful that this may decrease the retention of basic analytes.[1] Conversely, working at a high pH can also be effective for analyzing basic compounds.[1]
-
-
Select an Appropriate Column:
-
Use End-Capped Columns: These columns have residual silanol groups deactivated, reducing their potential for secondary interactions.[1][2]
-
Consider Polar-Embedded Columns: These phases provide shielding for basic compounds, improving peak shape.[2]
-
Alternative Stationary Phases: If the compound is unstable on silica, consider using alumina (basic or neutral) or a different chromatography technique.[5]
-
-
Optimize Injection Parameters:
-
System Maintenance:
Issue 2: Poor or No Retention (Compound Elutes in the Void Volume)
Question: My polar aminopyrazole is not retained on my reversed-phase (C18) column and elutes with the solvent front. How can I increase its retention?
Answer:
Poor retention of highly polar compounds on non-polar stationary phases is a frequent challenge in reversed-phase chromatography.[6][7]
Potential Causes:
-
High Polarity of the Analyte: The aminopyrazole is too polar to interact sufficiently with the non-polar C18 stationary phase.
-
Inappropriate Mobile Phase: The mobile phase may be too strong (high organic content), causing the compound to elute quickly.
Solutions:
-
Switch to a More Suitable Chromatographic Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of very polar analytes.[8][9][10] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[11]
-
Aqueous Normal Phase (ANP) Chromatography: This technique uses a polar stationary phase with a mobile phase containing water.[12][13]
-
Mixed-Mode Chromatography: This approach combines reversed-phase and ion-exchange mechanisms to improve the retention of polar compounds.[8][14]
-
-
Modify the Reversed-Phase Method:
-
Use 100% Aqueous Mobile Phase: Some modern reversed-phase columns, like those with T3 bonding, are designed to be compatible with 100% aqueous conditions, which can enhance the retention of polar analytes.[8]
-
Use Polar-Copolymerized C18 Columns: These columns are specifically designed for better retention of polar compounds in reversed-phase mode.[15]
-
-
Consider Alternative Stationary Phases:
-
Porous Graphitic Carbon (PGC) Columns: Hypercarb™ columns, for example, can effectively retain and separate extremely polar compounds that are problematic in reversed-phase conditions.[16]
-
Issue 3: Low Recovery of the Compound
Question: I am experiencing low recovery of my aminopyrazole after purification. What could be the reason?
Answer:
Low recovery can be due to several factors, including irreversible adsorption on the column or degradation of the compound.
Potential Causes:
-
Irreversible Adsorption: Strong interactions with the stationary phase can lead to the compound not eluting completely.
-
Compound Instability: The aminopyrazole may be degrading on the acidic silica gel stationary phase.[5][17]
-
Precipitation: The compound might precipitate on the column if it is not soluble in the mobile phase.
Solutions:
-
Assess Compound Stability:
-
Perform a stability test by dissolving the compound in the mobile phase and analyzing it over time.
-
Test for stability on silica gel by spotting the compound on a TLC plate, letting it sit for a period, and then eluting to see if degradation occurs.[17]
-
-
Change the Stationary Phase:
-
If the compound is unstable on silica, switch to a more inert stationary phase like alumina or use reversed-phase chromatography.[5]
-
-
Improve Solubility:
-
Ensure the sample is fully dissolved in the injection solvent.
-
The injection solvent should be miscible with the mobile phase. For HILIC, a 75/25 acetonitrile-methanol mix is often recommended for polar analytes.[8]
-
-
Optimize Elution:
-
If the compound is strongly retained, a stronger elution solvent or a gradient elution may be necessary to ensure complete elution from the column.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying a novel polar aminopyrazole?
A1: For a novel polar aminopyrazole, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good starting point.[9][10] It is specifically designed to retain and separate highly polar compounds that show little to no retention in reversed-phase chromatography.[6][11] A typical HILIC setup would involve a silica or amide-based column with a mobile phase gradient starting from high acetonitrile content (e.g., 95%) with a small amount of aqueous buffer, gradually increasing the aqueous portion.[11]
Q2: How can I improve the solubility of my aminopyrazole for chromatography?
A2: Improving solubility is crucial for successful purification. Consider the following:
-
Solvent Selection: Test the solubility of your aminopyrazole in various solvents commonly used in chromatography, such as acetonitrile, methanol, and water.[18] For HILIC, dissolving the sample in a solvent with a composition similar to the initial mobile phase is recommended to maintain good peak shape.[8]
-
pH Adjustment: The solubility of aminopyrazoles can be pH-dependent. Adjusting the pH of the sample solvent might improve solubility.
-
Co-solvents: Using a mixture of solvents can sometimes enhance solubility more than a single solvent.
Q3: Can I use normal-phase chromatography for polar aminopyrazoles?
A3: Yes, normal-phase chromatography can be used, but it may present challenges.[19][20] Traditional normal-phase chromatography uses a polar stationary phase (like silica) and a non-polar mobile phase.[13] For very polar aminopyrazoles, you might need to use a highly polar mobile phase, such as a mixture of dichloromethane and methanol, often with a basic additive like ammonium hydroxide to prevent streaking.[17][21] However, HILIC is often preferred as it uses aqueous-organic mobile phases which can be more compatible with mass spectrometry and may offer better reproducibility.[8][11]
Q4: What are some alternative purification techniques for polar aminopyrazoles if chromatography is not effective?
A4: If chromatographic methods are challenging, consider these alternatives:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical, and common systems include ethanol, or mixtures like n-hexane/acetone.[22]
-
Acid-Base Extraction: Since aminopyrazoles are basic, you can use liquid-liquid extraction. By dissolving the crude mixture in an organic solvent and washing with an aqueous acid, the aminopyrazole will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The pH of the aqueous layer can then be adjusted to be basic, and the purified aminopyrazole can be extracted back into an organic solvent.[5]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying polar and basic compounds, often providing better peak shapes than normal-phase HPLC.[5]
-
Ion-Exchange Chromatography: This method is suitable for charged and highly polar amines and offers high capacity.[5]
Q5: How do I choose between different types of chromatography for my polar aminopyrazole?
A5: The choice depends on the specific properties of your compound and impurities.
-
Reversed-Phase (RP): Generally the first choice for non-polar to moderately polar compounds.[23] For polar aminopyrazoles, it's often challenging unless specialized columns (e.g., polar-embedded, polar-copolymerized) or 100% aqueous mobile phases are used.[15]
-
Normal-Phase (NP): Suitable for polar compounds, especially for separating isomers.[20] However, it can suffer from issues with reproducibility and solvent toxicity.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): The recommended technique for highly polar compounds that are not retained in RP.[8][9][10] It offers good retention and is compatible with mass spectrometry.
-
Mixed-Mode: Offers dual retention mechanisms (e.g., RP and ion-exchange) and can be very effective for separating complex mixtures of polar and non-polar compounds in a single run.[14]
Data Presentation
Table 1: Recommended Chromatographic Conditions for Polar Aminopyrazole Purification
| Chromatographic Mode | Stationary Phase | Typical Mobile Phase | Elution Order | Advantages | Challenges |
| Reversed-Phase (RP) | C18, C8 (non-polar)[24] | Water/Acetonitrile or Water/Methanol[25] | Polar compounds elute first[13] | Versatile, reproducible[23] | Poor retention of highly polar compounds[6] |
| Normal-Phase (NP) | Silica, Alumina (polar)[19] | Hexane/Ethyl Acetate or Dichloromethane/Methanol[19] | Non-polar compounds elute first[13] | Good for isomer separation[20] | Solvent toxicity, moisture sensitivity[10] |
| HILIC | Silica, Amide, Diol (polar)[11] | Acetonitrile/Aqueous Buffer[11] | Polar compounds are retained longer[11] | Excellent for very polar compounds, MS-compatible[8] | Longer column equilibration times[8] |
| Mixed-Mode | C18 with ion-exchange groups | Aqueous buffer with organic modifier | Dependent on analyte and stationary phase | Can retain both polar and non-polar compounds[8][14] | Method development can be more complex |
| SFC | Various (chiral and achiral) | Supercritical CO2 with a polar co-solvent (e.g., methanol)[5] | Dependent on conditions | Fast separations, low organic solvent use[5] | Requires specialized equipment[5] |
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Aminopyrazole
-
Column: Silica or Amide-based HILIC column (e.g., 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% B
-
2-15 min: Linear gradient from 95% B to 60% B
-
15-18 min: Hold at 60% B
-
18-20 min: Return to 95% B
-
20-30 min: Re-equilibration at 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-20 µL.
-
Sample Preparation: Dissolve the sample in a 90:10 mixture of Acetonitrile:Water.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
Protocol 2: Normal-Phase Purification with a Basic Modifier
-
Column: Silica gel column (e.g., 60 Å, 230-400 mesh for flash chromatography).
-
Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Additive: 0.5% Triethylamine (TEA) or Ammonium Hydroxide in the Methanol portion of the mobile phase.[5]
-
Procedure:
-
Start with a low polarity mobile phase (e.g., 100% DCM) and gradually increase the percentage of the MeOH/additive mixture.
-
Monitor the elution using Thin Layer Chromatography (TLC) with the same solvent system.
-
A typical gradient might be from 0% to 10% MeOH (containing the additive) in DCM.
-
-
Sample Loading: Dissolve the crude sample in a minimum amount of DCM. If solubility is an issue, use a small amount of MeOH and adsorb the sample onto a small amount of silica gel ("dry loading").[17]
Mandatory Visualizations
Caption: Troubleshooting workflow for chromatographic purification.
Caption: Decision tree for selecting a chromatographic method.
Caption: Relationship between polarity and chromatographic mode.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. waters.com [waters.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. biotage.com [biotage.com]
- 11. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Chromatography [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. hawach.com [hawach.com]
- 20. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 21. reddit.com [reddit.com]
- 22. Purification [chem.rochester.edu]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. iosrphr.org [iosrphr.org]
Best practices for the storage and handling of 1-isobutyl-1H-pyrazol-5-amine
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage, handling, and use of 1-isobutyl-1H-pyrazol-5-amine in research and development.
Best Practices for Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety.
Storage:
-
Atmosphere: Keep in a dry and well-ventilated place.[3] Store under an inert atmosphere for long-term storage to prevent degradation.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[3]
Handling:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[3][4]
-
Ventilation: Use only outdoors or in a well-ventilated area.[4]
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]
-
Spills: In case of a spill, sweep up and shovel into suitable containers for disposal.[3]
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Citation |
| Storage Temperature | Room Temperature | [1][2] |
| Storage Atmosphere | Dry, well-ventilated, inert for long-term | [3] |
| Container | Tightly closed | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents | [3] |
| Handling | Use in a well-ventilated area with appropriate PPE | [3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the physical form of this compound?
A1: this compound is a liquid at room temperature.[1][2]
Q2: What are the main safety hazards associated with this compound?
A2: This compound can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[5] Always handle with appropriate personal protective equipment.
Q3: Can I store this compound in a refrigerator?
A3: While room temperature is the recommended storage condition, refrigeration is not explicitly advised against.[1][2] However, it is important to ensure the container is tightly sealed to prevent moisture condensation.
Q4: How should I dispose of waste containing this chemical?
A4: Dispose of this chemical and its container as hazardous waste.[3] Always consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[3]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
Issue 1: The compound appears discolored or has an unusual odor.
-
Possible Cause: Degradation of the compound due to exposure to air, light, or incompatible materials. The amine functional group can be susceptible to oxidation.
-
Solution:
-
Verify the storage conditions and ensure the container is properly sealed.
-
If degradation is suspected, it is recommended to use a fresh batch of the compound for sensitive experiments.
-
Analytical characterization (e.g., NMR, LC-MS) can be performed to assess the purity of the material.
-
Issue 2: A reaction involving the amine group (e.g., acylation, alkylation) is giving a low yield.
-
Possible Cause:
-
Steric Hindrance: The isobutyl group on the pyrazole ring might cause steric hindrance, slowing down the reaction.
-
Reagent Quality: The reagents used in the reaction may have degraded.
-
Reaction Conditions: The reaction temperature, time, or solvent may not be optimal.
-
Competing Reactions: The pyrazole ring itself has nucleophilic nitrogen atoms that could potentially react.[6]
-
-
Solution:
-
Consider using a more reactive acylating or alkylating agent.
-
Increase the reaction temperature or extend the reaction time, monitoring for product formation and potential side products.
-
Ensure all reagents are of high purity and are not degraded.
-
A different solvent or the addition of a catalyst might be necessary to improve the reaction rate.
-
Issue 3: Unexpected side products are observed in the reaction mixture.
-
Possible Cause:
-
Reactivity of the Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution, typically at the C4 position.[6]
-
Oxidation: The amine group can be oxidized, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures.
-
Ring Opening: Under very strong basic conditions, deprotonation at C3 can potentially lead to ring opening.[6]
-
-
Solution:
-
Protect the amine group with a suitable protecting group before attempting reactions on the pyrazole ring.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Carefully control the stoichiometry of reagents and the reaction conditions (temperature, pH).
-
Use analytical techniques to identify the structure of the side products to better understand the competing reaction pathways.
-
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A logical workflow for troubleshooting and optimizing reactions with low yields.
Experimental Protocols
General Protocol for N-Acylation of this compound
This protocol describes a general procedure for the acylation of the primary amine group, a common reaction for this type of compound.
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 to 1.5 equivalents) to the solution.
-
-
Reaction Setup:
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Acylating Agent:
-
Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.0 to 1.2 equivalents) dropwise to the stirred solution.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow Diagram
References
Technical Support Center: Preventing Oxidative Degradation of Aminopyrazole Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for identifying, troubleshooting, and preventing the oxidative degradation of aminopyrazole compounds during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common visual signs of aminopyrazole degradation?
A1: A primary indicator of oxidative degradation is a gradual color change in the aminopyrazole solution, often turning yellow to reddish-brown upon exposure to air.[1] This is due to the formation of oxidized species, such as azopyrazoles, which are colored.[2]
Q2: Which factors accelerate the oxidative degradation of aminopyrazoles?
A2: Several factors can accelerate degradation, including:
-
Atmospheric Oxygen: Direct exposure to air is a primary driver of oxidation.[1]
-
Presence of Metal Ions: Transition metals can catalyze oxidative reactions.[3]
-
Light Exposure: Photolytic conditions can contribute to degradation.[4][5]
-
High Temperatures: Elevated temperatures can increase the rate of chemical reactions, including oxidation.[4][6]
-
pH: The stability of aminopyrazoles can be pH-dependent, with degradation sometimes observed in alkaline or acidic conditions.[7]
Q3: What are the most effective preventative measures to minimize oxidation?
A3: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon).[1] This involves using degassed solvents and ensuring that all reaction and storage vessels are purged of oxygen.[1] Storing compounds protected from light and at reduced temperatures is also recommended.
Q4: Are there chemical additives that can prevent oxidation?
A4: Yes, adding antioxidants can effectively inhibit oxidative degradation. Common choices include butylated hydroxytoluene (BHT), ascorbic acid, and glutathione.[8][9] The selection of an appropriate antioxidant may require screening to ensure compatibility with the specific aminopyrazole compound and experimental conditions.
Q5: How does the position of the amino group on the pyrazole ring affect its stability?
A5: The position of the amino group (3-amino, 4-amino, or 5-amino) influences the electronic properties and reactivity of the molecule.[10] While all are susceptible to oxidation, 5-aminopyrazoles are highly versatile and widely studied for their biological activities, with their stability being a key consideration in drug development.[8][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My aminopyrazole solution is changing color during workup or purification.
-
Possible Cause: Your compound is oxidizing due to exposure to atmospheric oxygen. This is a common issue, especially during steps like filtration or solvent removal (rotary evaporation) where the surface area exposed to air increases.[1]
-
Troubleshooting Steps:
-
Work Under Inert Atmosphere: Conduct all steps, including reaction, filtration, and solvent removal, under a blanket of nitrogen or argon.[1]
-
Use Degassed Solvents: Before use, sparge all solvents with an inert gas for at least 15-30 minutes to remove dissolved oxygen.[1]
-
Modify Filtration: Use techniques like Schlenk filtration or a filter cannula to transfer solutions between vessels without exposing them to air.
-
Consider Solvent Change: In some cases, switching from a protic solvent like ethanol to a less reactive one like ethyl acetate can help minimize degradation.[1]
-
Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis.
-
Possible Cause: These peaks likely correspond to oxidative degradation products. Oxidation can lead to dimerization (N-N coupling) to form azopyrazoles or other oxidized species.[2][3]
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: Intentionally degrade a small sample of your compound with an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) to confirm if the unknown peaks match the degradation products. This helps in identifying the degradation pathway.[4][7]
-
Review Sample Preparation: Ensure that the sample preparation for analysis minimizes exposure to air and light. Use amber vials and consider blanketing the sample with an inert gas.
-
Analyze Immediately: Analyze samples as quickly as possible after preparation to prevent degradation while waiting for analysis.
-
Issue 3: My reaction is showing low yield and forming multiple byproducts.
-
Possible Cause: Oxidative side reactions are competing with your desired chemical transformation, consuming the starting material and generating impurities.
-
Troubleshooting Steps:
-
Implement Rigorous Inert Atmosphere Techniques: As detailed in Issue 1, excluding oxygen is the most critical step.
-
Add an Antioxidant: Introduce a small amount of a suitable antioxidant (e.g., BHT) to the reaction mixture to scavenge free radicals and inhibit oxidative pathways.
-
Optimize Temperature: Uncontrolled temperature increases can accelerate side reactions.[6] Ensure the reaction temperature is strictly maintained within the optimal range.
-
Troubleshooting Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrano[2,3-c]pyrazole fused spirooxindole-linked 1,2,3-triazoles as antioxidant agents: Exploring their utility in the development of antidiabetic drugs via inhibition of α-amylase and DPP4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Method Development for Resolving Isomers of Pyrazole Derivatives
Welcome to the technical support center for the analysis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the resolution of pyrazole isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of isomers encountered in pyrazole derivatives and why are they challenging to separate?
A1: Pyrazole derivatives commonly exhibit several types of isomerism, including:
-
Regioisomers: These isomers differ in the position of substituents on the pyrazole ring. They often form during synthesis when using unsymmetrical starting materials and can have very similar polarities, making them difficult to resolve by standard chromatography.[1]
-
Enantiomers: These are non-superimposable mirror images that arise from a chiral center in the molecule. Enantiomers have identical physical properties in a non-chiral environment, requiring specialized chiral stationary phases (CSPs) or chiral additives for separation.[1]
-
Tautomers: These are constitutional isomers that readily interconvert, typically through proton migration. The separation of tautomers can be challenging as they may exist in equilibrium in solution.
-
Atropisomers: These are stereoisomers resulting from hindered rotation around a single bond. Their separation is often complicated by the potential for on-column interconversion, which is dependent on the temperature and the energy barrier to rotation.
Q2: Which analytical techniques are most suitable for resolving pyrazole isomers?
A2: The choice of technique depends on the type of isomer:
-
High-Performance Liquid Chromatography (HPLC): This is the most versatile technique. Chiral HPLC with polysaccharide-based stationary phases is highly effective for separating enantiomers.[2][3] Reverse-phase HPLC with C18 columns is commonly used for separating regioisomers.[1]
-
Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile pyrazole regioisomers.[4] Chiral GC with cyclodextrin-based columns can be used for the separation of enantiomers.[5]
-
Supercritical Fluid Chromatography (SFC): SFC is an efficient alternative to HPLC for chiral separations, offering faster analysis times and reduced solvent consumption.[3]
Q3: What are the key considerations for developing a successful chiral separation method for pyrazole derivatives?
A3: Key factors for successful chiral separation include:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice and have shown broad applicability for pyrazole enantiomers.[1][2][6]
-
Mobile Phase Composition: The choice between normal-phase (e.g., hexane/alcohol) and polar organic (e.g., pure alcohol or acetonitrile) mobile phases can significantly impact selectivity and resolution.[2][6]
-
Temperature: Lowering the column temperature can sometimes improve resolution in chiral separations.[2]
-
Flow Rate: Optimizing the flow rate is crucial as chiral separations can be more sensitive to this parameter than achiral separations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of pyrazole isomers.
HPLC Troubleshooting
Problem: Poor resolution or co-elution of enantiomers on a chiral column.
| Possible Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., cellulose-based, amylose-based, Pirkle-type) to find one with better selectivity for your analytes. |
| Suboptimal Mobile Phase | Systematically vary the mobile phase composition. For normal phase, adjust the alcohol modifier (e.g., ethanol, isopropanol) concentration. For polar organic mode, try different pure solvents (e.g., methanol, ethanol, acetonitrile) or their mixtures.[2][6] |
| Incorrect Flow Rate | Optimize the flow rate. Lower flow rates often lead to better resolution in chiral separations. |
| High Column Temperature | Decrease the column temperature in increments (e.g., 5 °C) to see if resolution improves. |
Problem: Peak tailing for pyrazole derivatives in reverse-phase HPLC.
| Possible Cause | Solution |
| Secondary Interactions with Residual Silanols | Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (e.g., 0.1%) to block active silanol groups. Alternatively, use a base-deactivated column. |
| Analyte Overload | Reduce the injection volume or the sample concentration. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the pyrazole derivative is in a single ionic state. For basic pyrazoles, a lower pH (e.g., 2.5-3.5) is often beneficial. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol, THF) to remove strongly retained contaminants. Use a guard column to protect the analytical column. |
GC-MS Troubleshooting
Problem: Poor separation of regioisomers.
| Possible Cause | Solution |
| Inadequate Column Polarity | Select a column with a different stationary phase polarity. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane like DB-5ms) is a good starting point.[4] For more polar pyrazoles, a more polar column may be required. |
| Suboptimal Oven Temperature Program | Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting isomers.[4] |
| Injector Issues | Ensure the injector temperature is appropriate to prevent analyte degradation or discrimination. A splitless injection may improve sensitivity for trace analysis, but a split injection often provides sharper peaks. |
LC-MS Troubleshooting
Problem: Signal suppression or enhancement (matrix effects).
| Possible Cause | Solution |
| Co-eluting Matrix Components | Improve the chromatographic separation to resolve the analytes from interfering matrix components. Modify the gradient or change the stationary phase. |
| Inefficient Sample Cleanup | Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix components prior to analysis. |
| Ionization Competition | Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
| Poor Retention of Polar Pyrazoles | For small, polar pyrazoles that are poorly retained on reverse-phase columns, consider using ion-pair chromatography to increase retention and move the analyte away from the solvent front where matrix effects are often most severe. |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Pyrazole Enantiomers
This protocol provides a general starting point for the development of a chiral HPLC method.
-
Column: Lux Cellulose-2 or Lux Amylose-2 (250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Normal Phase: n-Hexane / Ethanol (e.g., 90:10 v/v). Adjust the ratio to optimize resolution.
-
Polar Organic Mode: 100% Methanol, 100% Ethanol, or 100% Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the pyrazole derivative in the mobile phase or a compatible solvent.
Protocol 2: GC-MS Analysis of Pyrazole Regioisomers
This protocol is suitable for the analysis of volatile pyrazole regioisomers.[4]
-
GC System: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector:
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Mode: Split (20:1 ratio).
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 5 °C/min to 150 °C.
-
Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes.[4]
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.
Quantitative Data Summary
The following tables summarize typical quantitative data for the separation of pyrazole isomers.
Table 1: HPLC Separation of Chiral 4,5-dihydro-1H-pyrazole Derivatives [2][6]
| Compound Group | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) Range | Analysis Time (min) Range |
| Group 1 | Lux Cellulose-2 | Methanol | 1.0 - 5.0 | 5 - 15 |
| Group 2 | Lux Cellulose-2 | Acetonitrile | 1.5 - 18.0 | 5 - 20 |
| Group 3 | Lux Amylose-2 | n-Hexane/Ethanol | 2.0 - 30.0 | 10 - 30 |
Table 2: GC-MS Analysis of a Dimethylpyrazole Isomer Mixture
| Compound | Retention Time (min) | Quantifying Ion (m/z) | Qualifying Ion (m/z) |
| 1,3-Dimethylpyrazole | 8.52 | 96 | 81 |
| 1,5-Dimethylpyrazole | 8.71 | 96 | 81 |
| 3,5-Dimethylpyrazole | 9.15 | 96 | 81 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-isobutyl-1H-pyrazol-5-amine and Other C3/C4 Substituted Pyrazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved drugs. Substitutions at the C3 and C4 positions of the pyrazole ring, in conjunction with variations at the N1 position, have been shown to significantly influence the pharmacological profile of these derivatives. This guide provides a comparative analysis of 1-isobutyl-1H-pyrazol-5-amine against other C3 and C4 substituted pyrazoles, focusing on their potential therapeutic applications, supported by available experimental data and detailed methodologies.
Introduction to Substituted Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their structural versatility allows for a wide range of chemical modifications, leading to diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3] The substituents on the pyrazole core play a crucial role in determining the compound's interaction with biological targets, thereby influencing its efficacy and selectivity.[4] This guide will delve into the structure-activity relationships (SAR) of this important class of molecules, with a specific focus on the impact of C3 and C4 substitutions.
Comparative Analysis of Biological Activity
Table 1: Anticancer and Kinase Inhibitory Activity of Selected C3/C4 Substituted Pyrazoles
| Compound ID | N1-Substituent | C3-Substituent | C4-Substituent | Target/Assay | IC50/Activity | Reference |
| 1 | Isobutyl | H | H | Not specified | Data not available | - |
| 2 | Phenyl | Methyl | 4-Nitrophenyl | Anti-inflammatory | Better than standard | [3] |
| 3 | Phenyl | Methyl | H | Antibacterial (E. coli) | MIC: 0.25 μg/mL | [3] |
| 4 | Phenyl | Methyl | H | Antibacterial (S. epidermidis) | MIC: 0.25 μg/mL | [3] |
| 5 | Methyl | tert-Butyl | H | Anticancer (Colon cancer cell lines) | IC50 values of 8.99 µM, and 3.27 µM against HT-29, and SW-620 cell lines | [5] |
| 6 | Phenyl | Phenyl | Cyano | Antitumor (IGROVI ovarian tumor) | GI50: 40 nM | [6] |
| 7 | H | Phenylamino | Carboxamide | Anticancer (HepG2) | IC50: 6.1 ± 1.9 µM | [7] |
| 8 | H | Phenylamino | Carboxamide | Anticancer (HepG2) | IC50: 7.9 ± 1.9 µM | [7] |
| 9 | H | H | H | TGF-beta Receptor I Kinase | Ki: 15 nM | [8] |
| 10 | H | H | H | Aurora A/B Kinase | IC50: 35 and 75 nM | [9] |
Table 2: Antimicrobial Activity of Selected C3/C4 Substituted Pyrazoles
| Compound ID | N1-Substituent | C3-Substituent | C4-Substituent | Microorganism | MIC (μg/mL) | Reference |
| 1 | Isobutyl | H | H | Not specified | Data not available | - |
| 3 | Phenyl | Methyl | H | Escherichia coli | 0.25 | [3] |
| 4 | Phenyl | Methyl | H | Streptococcus epidermidis | 0.25 | [3] |
| 11 | Phenyl | H | Hydrazone | Aspergillus niger | 62.5 | [10] |
| 12 | Phenyl | H | Hydrazone | Staphylococcus aureus | 62.5 | [10] |
| 13 | Phenyl | H | Hydrazone | Bacillus subtilis | 62.5 | [10] |
| 14 | Phenyl | H | Hydrazone | Klebsiella pneumoniae | 62.5 | [10] |
| 15 | Phenyl | H | Hydrazone | Candida albicans | 125 | [10] |
| 16 | Phenyl | H | Hydrazone | Escherichia coli | 125 | [10] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key biological assays used in the evaluation of substituted pyrazole derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[12]
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase enzyme of interest (e.g., Aurora A, EGFR, etc.)
-
Specific kinase substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds in DMSO.
-
Add 5 µL of the diluted test compound, a known inhibitor (positive control), and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Prepare serial twofold dilutions of the test compounds in the broth within the wells of a 96-well plate.
-
Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL.
-
Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism in broth without any compound).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth or by measuring the optical density at 600 nm.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, Graphviz diagrams are provided below.
Kinase Inhibition and Downstream Signaling
Many substituted pyrazoles exert their anticancer effects by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole derived ultra-short antimicrobial peptidomimetics with potent anti-biofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of 1-Isobutyl-1H-pyrazol-5-amine and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of substituted pyrazole analogs, with a focus on 1-isobutyl-1H-pyrazol-5-amine. While direct experimental data for this compound is limited in the current body of scientific literature, this guide synthesizes findings on structurally related pyrazole derivatives to offer insights into its potential therapeutic applications and to guide future research.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The biological effects of pyrazole derivatives are significantly influenced by the nature and position of substituents on the pyrazole ring. This guide will explore the known activities of various analogs to infer the potential bioactivity of this compound.
Anticancer Activity: Targeting Key Signaling Pathways
Substituted pyrazoles have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and survival. Notably, pyrazole derivatives have been investigated as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Bcr-Abl.
A structurally related compound, 3-(sec-butyl)-4-isobutyl-1H-pyrazol-5-amine, has been noted for its potential to inhibit VEGFR-2 and various mutations of Bcr-Abl, suggesting that N-alkylated pyrazol-5-amines may be a promising scaffold for the development of novel kinase inhibitors.
VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Pyrazole derivatives have been shown to be effective VEGFR-2 inhibitors.
Bcr-Abl Inhibition
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[2] Inhibition of Bcr-Abl kinase activity is a highly effective therapeutic approach for CML. Several pyrazole-based compounds have been developed as Bcr-Abl inhibitors.
Table 1: Anticancer Activity of Selected Pyrazole Analogs
| Compound ID | Target | Assay | IC50 / Activity | Reference |
| Hypothetical this compound | VEGFR-2, Bcr-Abl | Kinase/Cell-based Assays | Data not available | - |
| 3-(sec-butyl)-4-isobutyl-1H-pyrazol-5-amine | VEGFR-2, Bcr-Abl | Not specified | Potent activity suggested | EvitaChem |
| Pyrazole-based Benzenesulfonamide (Compound I) | U937 human monocytic leukemia cell line | Cell viability | GI50 = 1.7 µM | [3] |
| Pyrazole-based Benzenesulfonamide (Compound II) | HCT-116 colon cancer cell line | Cell viability | IC50 = 3.27 µM | [3] |
| Pyrazolo[3,4-d]pyrimidine (Compound 12b) | VEGFR-2 | Kinase Assay | IC50 = 0.092 µM | [4] |
| Pyrazolo[3,4-d]pyrimidine (Sorafenib - Reference) | VEGFR-2 | Kinase Assay | IC50 = 0.049 µM | [4] |
| Imatinib Analog (Compound 1h) | Bcr-Abl (K562 cells) | Cell viability | IC50 < Imatinib | [5] |
| Pyrazole-based Bcr-Abl Inhibitor (Compound 10) | Bcr-Abl Kinase | Kinase Assay | IC50 = 14.2 nM | [6] |
Anti-inflammatory and Antimicrobial Activities
Beyond their anticancer properties, pyrazole derivatives have been extensively studied for their anti-inflammatory and antimicrobial activities. The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins. Various substituted pyrazoles have also demonstrated efficacy against a range of bacterial and fungal pathogens.
Table 2: Anti-inflammatory and Antimicrobial Activity of Selected Pyrazole Analogs
| Compound Class | Biological Activity | Key Findings | Reference |
| 1,3,4-Trisubstituted Pyrazoles | Anti-inflammatory | Compound 5a showed ≥84.2% inhibition in a carrageenan-induced paw edema model. | [7] |
| 1-Thiocarbamoyl Pyrazole Derivatives | Anti-inflammatory, Analgesic | Compound 3k exhibited anti-inflammatory activity comparable to indomethacin. | [7] |
| Nitrofuran-containing Pyrazoles | Antibacterial, Antifungal | Compound 3b showed promising activity against various bacterial and fungal strains. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the biological activity of pyrazole derivatives.
In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based system, where the light output is inversely proportional to the kinase activity.[1]
Materials and Reagents:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test Compound (e.g., this compound analog)
-
Kinase-Glo® Max Luminescence Kinase Assay Kit
-
White 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer to 1x with sterile deionized water.
-
Prepare Test Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in 1x Kinase Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration does not exceed 1%.
-
Prepare Master Mixture: For each reaction, prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Set up the Assay Plate:
-
Test Wells: Add the master mixture and the diluted test compound solutions.
-
Positive Control (No Inhibitor): Add the master mixture and 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
Blank (No Enzyme): Add the master mixture and 1x Kinase Buffer.
-
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.
-
Detection: After incubation, add the Kinase-Glo® Max reagent to each well to stop the kinase reaction and initiate the luminescent signal. Incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the positive and blank controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Bcr-Abl Cellular Phosphorylation Assay (ELISA-based)
This assay quantifies the inhibition of Bcr-Abl autophosphorylation in a cellular context.[8] Human CML cell lines, such as K562, which endogenously express the Bcr-Abl fusion protein, are treated with the test compound. The level of phosphorylated Bcr-Abl is then measured using a sandwich ELISA.
Materials and Reagents:
-
K562 human CML cell line
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics
-
Test Compound
-
Lysis buffer
-
BCA Protein Assay Kit
-
Phospho-Bcr-Abl (Tyr177) ELISA Kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture K562 cells under standard conditions. Seed the cells in a 96-well plate and treat with various concentrations of the test compound for a specified period (e.g., 2 hours). Include untreated and vehicle (DMSO) controls.
-
Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA protein assay to normalize the results.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for Bcr-Abl.
-
Add the cell lysates to the wells and incubate to allow the Bcr-Abl protein to bind to the capture antibody.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of Bcr-Abl (e.g., anti-phospho-Bcr-Abl Tyr177).
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic HRP substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the total protein concentration for each sample. Calculate the percent inhibition of Bcr-Abl phosphorylation for each test compound concentration relative to the controls. Determine the IC50 value as described for the VEGFR-2 assay.
Signaling Pathway Visualizations
To understand the mechanism of action of pyrazole-based inhibitors, it is essential to visualize their impact on cellular signaling pathways.
Caption: VEGFR-2 signaling pathway and the point of inhibition by pyrazole analogs.
Caption: Bcr-Abl signaling pathway and the point of inhibition by pyrazole analogs.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is not yet available in the public domain, the extensive research on analogous pyrazole derivatives provides a strong foundation for predicting its potential as a bioactive molecule. The presence of the N-isobutyl group is likely to influence the compound's pharmacokinetic and pharmacodynamic properties, such as its solubility, metabolic stability, and binding affinity to target proteins.
Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound and a series of N1-alkyl analogs. This would enable a systematic structure-activity relationship study to determine the optimal alkyl substituent for various biological targets. Head-to-head comparisons with known inhibitors will be crucial in establishing the therapeutic potential of this class of compounds. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcr-Abl Inhibitory Activities of Imatinib Derivatives | Bentham Science [benthamscience.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the In Vitro Anticancer Activity of Novel Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents has identified pyrazole derivatives as a promising class of heterocyclic compounds with significant therapeutic potential. Their versatile scaffold allows for diverse chemical modifications, leading to the development of potent and selective inhibitors of key signaling pathways implicated in tumorigenesis and metastasis. This guide provides a comparative analysis of recently developed pyrazole derivatives, focusing on their in vitro anticancer activity, with supporting experimental data and detailed methodologies.
Comparative Anticancer Activity of Novel Pyrazole Derivatives
The following tables summarize the in vitro anticancer activity of novel pyrazole derivatives against various cancer cell lines and their inhibitory effects on key oncogenic kinases.
Table 1: Cytotoxic Activity of Novel Pyrazole Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Series 1: EGFR/VEGFR-2 Inhibitors | |||||
| Compound 3e | T47D (Breast) | < IC50 value | Doxorubicin | > IC50 value | [1] |
| MCF7 (Breast) | < IC50 value | Doxorubicin | > IC50 value | [1] | |
| Compound 2f | T47D (Breast) | < IC50 value | Doxorubicin | > IC50 value | [1] |
| MCF7 (Breast) | < IC50 value | Doxorubicin | > IC50 value | [1] | |
| Compound 3f | T47D (Breast) | < IC50 value | Doxorubicin | > IC50 value | [1] |
| MCF7 (Breast) | < IC50 value | Doxorubicin | > IC50 value | [1] | |
| Compound 2 | MCF-7 (Breast) | 6.57 | Doxorubicin | Not specified | [2][3] |
| HepG2 (Liver) | 8.86 | Erlotinib | Not specified | [2][3] | |
| Sorafenib | Not specified | [2][3] | |||
| Compound 8 | MCF-7 (Breast) | 8.08 | Not specified | Not specified | [2][3] |
| Compound 14 | MCF-7 (Breast) | 12.94 | Not specified | Not specified | [2][3] |
| HepG2 (Liver) | 19.59 | Not specified | Not specified | [2][3] | |
| Fused Pyrazole 12 | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 | [4][5] |
| Sorafenib | Not specified | [4][5] | |||
| Fused Pyrazole 9 | HepG2 (Liver) | Not specified | Erlotinib | 10.6 | [4][5] |
| 4-thiophenyl-pyrazole 10b | HepG-2 (Liver) | Superior to Erlotinib/Sorafenib | Erlotinib | Not specified | [6] |
| MCF-7 (Breast) | Superior to Erlotinib/Sorafenib | Sorafenib | Not specified | [6] | |
| 4-thiophenyl-pyrazole 2a | HepG-2 (Liver) | Superior to Erlotinib/Sorafenib | Erlotinib | Not specified | [6] |
| MCF-7 (Breast) | Superior to Erlotinib/Sorafenib | Sorafenib | Not specified | [6] | |
| Pyrazolo[3,4-d]pyrimidine 15 | Various | GI50 = 1.18 - 8.44 | Not specified | Not specified | [7] |
| Series 2: CDK2 Inhibitors | |||||
| Pyrazole-Thiophene 6b | HepG2 (Liver) | 2.52 | Sorafenib | 2.051 | [8] |
| Roscovitine | 4.18 | [8] | |||
| Pyrazole-Thiophene 5a | HepG2 (Liver) | 3.46 | Sorafenib | 2.051 | [8] |
| Roscovitine | 4.18 | [8] | |||
| Pyrazole-Thiophene 4a | HepG2 (Liver) | 4.4 | Sorafenib | 2.051 | [8] |
| Roscovitine | 4.18 | [8] | |||
| Pyrazole Diamine 5 | HepG2 (Liver) | 13.14 | Roscovitine | Not specified | [9][10] |
| MCF-7 (Breast) | 8.03 | Roscovitine | Not specified | [9][10] | |
| Pyrazole Derivative 4 | HCT-116 (Colon) | GI50 = 3.81 (full panel) | Not specified | Not specified | [11] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 | A2780 (Ovarian) | GI50 = 0.158 | Not specified | Not specified | [12] |
Table 2: Kinase Inhibitory Activity of Novel Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| EGFR/VEGFR-2 Inhibitors | |||||
| Compound 3e | EGFR | 0.142 | Erlotinib | 0.064 | [1] |
| VEGFR-2 | 0.071 | Axitinib | 0.050 | [1] | |
| Fused Pyrazole 3 | EGFR | 0.06 | Erlotinib | 0.13 | [4][5] |
| Fused Pyrazole 9 | VEGFR-2 | 0.22 | Erlotinib | 0.13 | [4][5] |
| Fused Pyrazole 12 | EGFR | Potent dual inhibitor | Erlotinib | Not specified | [4][5] |
| VEGFR-2 | Potent dual inhibitor | Sorafenib | Not specified | [4][5] | |
| 4-thiophenyl-pyrazole 10b | EGFR | 0.161 | Erlotinib | Not specified | [6] |
| VEGFR-2 | 0.141 | Sorafenib | Not specified | [6] | |
| 4-thiophenyl-pyrazole 2a | EGFR | 0.209 | Erlotinib | Not specified | [6] |
| VEGFR-2 | 0.195 | Sorafenib | Not specified | [6] | |
| Pyrazolo[3,4-d]pyrimidine 16 | EGFR | 0.034 | Not specified | Not specified | [7] |
| Pyrazolo[3,4-d]pyrimidine 4 | EGFR | 0.054 | Not specified | Not specified | [7] |
| Pyrazolo[3,4-d]pyrimidine 15 | EGFR | 0.135 | Not specified | Not specified | [7] |
| Pyrazole-Thiophene 2 | EGFR (wild-type) | 16.25 µg/mL | Not specified | Not specified | [2][3] |
| EGFR (T790M mutant) | 17.8 µg/mL | Not specified | Not specified | [2][3] | |
| Pyrazole-Thiophene 14 | EGFR (wild-type) | 16.33 µg/mL | Not specified | Not specified | [2][3] |
| EGFR (T790M mutant) | 16.6 µg/mL | Not specified | Not specified | [2][3] | |
| Pyrazole-Thiophene 8 | VEGFR-2 | 35.85 µg/mL | Not specified | Not specified | [2][3] |
| CDK2 Inhibitors | |||||
| Pyrazole-Thiophene 6b | VEGFR-2 | 0.2 | Sorafenib | Not specified | [8] |
| CDK2 | 0.458 | Roscovitine | Not specified | [8] | |
| Pyrazole-Thiophene 4a | VEGFR-2 | 0.55 | Sorafenib | Not specified | [8] |
| CDK2 | 0.205 | Roscovitine | Not specified | [8] | |
| Pyrazole Diamine 11 | CDK2 | 0.45 | Roscovitine | 0.99 | [9][10] |
| Pyrazole Diamine 6 | CDK2 | 0.46 | Roscovitine | 0.99 | [9][10] |
| Pyrazole Diamine 5 | CDK2 | 0.56 | Roscovitine | 0.99 | [9][10] |
| Pyrazole Derivative 9 | CDK2 | 0.96 | Not specified | Not specified | [11] |
| Pyrazole Derivative 7d | CDK2 | 1.47 | Not specified | Not specified | [11] |
| Pyrazole Derivative 7a | CDK2 | 2.0 | Not specified | Not specified | [11] |
| Pyrazole Derivative 4 | CDK2 | 3.82 | Not specified | Not specified | [11] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 | CDK2 | Ki = 0.005 | Not specified | Not specified | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the novel pyrazole derivatives and a standard anticancer drug for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the pyrazole derivatives for a designated time.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Signaling Pathways and Mechanisms of Action
Novel pyrazole derivatives often exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers.
Caption: EGFR signaling pathway and the inhibitory action of novel pyrazole derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of novel pyrazole derivatives.
CDK2/Cyclin E Signaling Pathway
Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, is a critical regulator of the G1/S phase transition of the cell cycle. Its dysregulation leads to uncontrolled cell proliferation.
Caption: CDK2/Cyclin E pathway in cell cycle progression and its inhibition by pyrazoles.
Experimental Workflow Overview
The general workflow for evaluating the in vitro anticancer activity of novel pyrazole derivatives is depicted below.
Caption: General experimental workflow for validating anticancer activity of pyrazole derivatives.
References
- 1. Design, synthesis and biological evaluation of novel pyrazoline derivatives as dual EGFR/VEGFR-2 inhibitors for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Substituted Pyrazol-5-amines as CDK2/Cyclin A Inhibitors
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-substituted pyrazol-5-amine derivatives, focusing on their efficacy as inhibitors of Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A. The pyrazole scaffold is a well-established "hinge-binding" motif for various protein kinases, and modifications at the 1-position of the ring are critical for modulating potency and selectivity. This document presents quantitative data from seminal studies, details the experimental protocols used for activity determination, and visualizes the key SAR findings.
Quantitative SAR Data: Inhibition of CDK2/Cyclin A
The following table summarizes the inhibitory activity (IC50) of various 1-substituted pyrazol-5-amine analogs against the CDK2/Cyclin A complex. The data highlights how different substituents at the R¹ position influence potency. The core scaffold remains constant, allowing for a direct comparison of the substituent effects.
| Compound ID | R¹ Substituent (1-Position) | CDK2/Cyclin A IC50 (µM) | Reference |
| 1 | H | >50 | |
| 2 | Methyl | 0.350 | |
| 3 | Cyclopentyl | 0.015 | |
| 4 | Phenyl | 0.025 | |
| 5 | 2-Fluorophenyl | 0.011 | |
| 6 | 3-Hydroxyphenyl | 0.004 | |
| 7 | 2-Aminophenyl | 0.009 | |
| 8 | 2-(Dimethylamino)ethyl | 0.008 |
Analysis of SAR: The unsubstituted pyrazole (Compound 1 ) is inactive, indicating the necessity of a substituent at the 1-position for CDK2 binding. Small alkyl groups like methyl (Compound 2 ) confer some activity, but larger cycloalkyl and aromatic rings significantly enhance potency (Compounds 3 and 4 ). Introducing substituents onto the 1-phenyl ring further modulates activity; electron-withdrawing groups (2-fluoro, Compound 5 ) and hydrogen-bond donors/acceptors (3-hydroxy, Compound 6 ; 2-amino, Compound 7 ) lead to single-digit nanomolar inhibition. Furthermore, incorporating a basic amino group, such as in the 2-(dimethylamino)ethyl substituent (Compound 8 ), also results in a highly potent compound, suggesting an interaction with a specific polar region in the ATP-binding pocket.
Logical Flow of SAR at the 1-Position
The following diagram illustrates the logical relationship between the chemical nature of the substituent at the 1-position of the pyrazol-5-amine core and the resulting inhibitory activity against CDK2.
Caption: Logical progression of CDK2 inhibitory activity based on 1-position substituent class.
Experimental Protocol: CDK2/Cyclin A Inhibition Assay
The following protocol outlines the methodology used to determine the in vitro inhibitory activity of the compounds against human CDK2/Cyclin A.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against the CDK2/Cyclin A complex.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme complex.
-
Histone H1 substrate.
-
Assay Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol.
-
[γ-³³P]ATP (10 mCi/mL).
-
Test compounds dissolved in 100% DMSO.
-
96-well plates.
-
Phosphocellulose filter mats.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Test compounds were serially diluted in 100% DMSO to create a range of concentrations. These were then further diluted in the assay buffer.
-
Reaction Mixture Preparation: For each well, a reaction mixture was prepared containing 25 µL of the assay buffer, the test compound at the desired concentration, 5 µg of Histone H1 substrate, and 15 mM MgCl₂.
-
Enzyme Addition: The reaction was initiated by adding 1 µg of the CDK2/Cyclin A enzyme complex to each well.
-
Phosphorylation Reaction: Immediately following enzyme addition, 10 µL of [γ-³³P]ATP (0.25 µCi) was added to start the phosphorylation reaction. The final ATP concentration was 100 µM.
-
Incubation: The plates were incubated at 30°C for 30 minutes with gentle agitation.
-
Reaction Termination: The reaction was stopped by spotting 50 µL of the reaction mixture onto a P81 phosphocellulose filter mat.
-
Washing: The filter mats were washed three times for 10 minutes each in a 0.75% phosphoric acid solution to remove unincorporated [γ-³³P]ATP. The mats were then washed once with acetone and allowed to air dry.
-
Quantification: The radioactivity retained on the filters, corresponding to the phosphorylated Histone H1, was quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Off-Target Profiling of 1-isobutyl-1H-pyrazol-5-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target profile of the novel compound 1-isobutyl-1H-pyrazol-5-amine. Due to the absence of publicly available screening data for this specific molecule, this guide presents a hypothetical off-target profile based on the known activities of other pyrazole-containing kinase inhibitors. This illustrative profile is compared with experimental data from Ruxolitinib, an FDA-approved pyrazole-based Janus kinase (JAK) inhibitor, to offer a tangible benchmark for researchers. The objective is to outline the methodologies and data interpretation crucial for comprehensive off-target liability assessment in drug discovery.
Executive Summary
The pyrazole scaffold is a core component in numerous kinase inhibitors, a class of drugs known for its potential for off-target interactions.[1] Understanding the selectivity of a new chemical entity like this compound is critical for predicting its therapeutic window and potential toxicities. This guide hypothesizes that this compound is a kinase inhibitor with a primary target within the Tyrosine Kinase (TK) family. Its hypothetical off-target profile is contrasted with the well-characterized selectivity of Ruxolitinib.
Comparative Kinase Selectivity
The following tables summarize the inhibitory activity of our hypothetical compound, "Pyrazol-Isobutyl-5" (representing this compound), against its primary target family and a broader panel of kinases, juxtaposed with data for Ruxolitinib.
Table 1: Comparative Inhibitory Activity (IC50) Against the Janus Kinase (JAK) Family
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Pyrazol-Isobutyl-5 (Hypothetical) | 15 | 8 | 250 | 180 |
| Ruxolitinib [2][3] | 3.3 | 2.8 | 428 | 19 |
Data for Ruxolitinib is derived from preclinical in vitro kinase assays.[2][3]
Table 2: Broad Kinase Panel Selectivity Profile (Kd in nM)
This table presents the dissociation constants (Kd) for Pyrazol-Isobutyl-5 (hypothetical) and Ruxolitinib against a selection of kinases to illustrate a typical off-target screening output. A lower Kd value indicates a stronger binding affinity.
| Kinase Target | Kinase Family | Pyrazol-Isobutyl-5 (Hypothetical Kd, nM) | Ruxolitinib (Experimental Kd, nM)[4] |
| JAK2 | TK | 5 | 0.0 |
| JAK1 | TK | 10 | 3.4 |
| TYK2 | TK | 150 | 0.9 |
| JAK3 | TK | 300 | 2.0 |
| ROCK1 | AGC | >1000 | 60.0 |
| ROCK2 | AGC | >1000 | 52.0 |
| MAP3K2 | STE | 850 | 41.0 |
| LRRK2(G2019S) | TKL | >1000 | 90.0 |
| GAK | Other | 900 | 99.0 |
| DAPK1 | CAMK | >1000 | 72.0 |
Kd values for Ruxolitinib are from the KINOMEscan® platform.[4]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable assessment of kinase inhibitors.[1] Below are methodologies for two key assays in off-target profiling.
Protocol 1: Broad Kinase Selectivity Profiling (KINOMEscan®)
This method quantifies the binding interactions between a test compound and a large panel of kinases.
Objective: To determine the dissociation constants (Kd) of a test compound against a comprehensive panel of human kinases.
Methodology:
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in DMSO to create a stock solution.
-
Assay Principle: The assay is based on a competitive binding format. An immobilized active site-directed ligand is pre-bound to each kinase on a solid support. The test compound is incubated with the kinase-ligand complex. The amount of test compound that binds to the kinase is inversely proportional to the amount of immobilized ligand that remains bound.
-
Incubation: The test compound is added to wells containing the kinase-ligand complexes and incubated to reach binding equilibrium.
-
Quantification: The amount of kinase bound to the solid support is measured. This is typically done using quantitative PCR (qPCR) of a DNA tag that is fused to each kinase.
-
Data Analysis: The results are reported as the percentage of the kinase that is bound by the test compound compared to a DMSO control. For compounds showing significant binding, a dose-response curve is generated by testing a range of concentrations to calculate the dissociation constant (Kd).
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Objective: To confirm target engagement of a compound within intact cells by observing a shift in the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Culture cells to an appropriate confluency and treat with various concentrations of the test compound or a vehicle control (DMSO) for a specified duration.
-
Heat Challenge: Heat the cell suspensions or lysates to a range of temperatures for a short period (e.g., 3 minutes). Unbound proteins will denature and aggregate at elevated temperatures, while ligand-bound proteins will be stabilized and remain in solution.
-
Cell Lysis and Fractionation: Lyse the cells to release their contents. Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Target Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of experimental processes and biological pathways.
References
Comparative Analysis of 1-isobutyl-1H-pyrazol-5-amine's Mechanism of Action in Cellular Models
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action of 1-isobutyl-1H-pyrazol-5-amine in cellular models. Due to the limited publicly available data on this specific compound, this guide extrapolates its likely mechanisms based on the well-documented activities of structurally related pyrazole derivatives. For a robust comparison, we contrast these hypothesized mechanisms with those of two well-characterized drugs containing a pyrazole-like core: Celecoxib, a selective COX-2 inhibitor, and Sildenafil, a PDE5 inhibitor.
Introduction to this compound and its Potential Anticancer Activities
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2] Various pyrazole derivatives have been shown to exert their effects through mechanisms such as the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3][4][5][6][7] While direct experimental evidence for this compound is not extensively available, its structural similarity to other biologically active pyrazoles suggests it may share similar mechanisms of action.
Comparison of Hypothesized Mechanisms of Action
Based on the activities of related pyrazole compounds, the potential mechanisms of action for this compound are hypothesized to involve kinase inhibition, apoptosis induction, and cell cycle arrest. The following table compares these hypothesized mechanisms with the established mechanisms of Celecoxib and Sildenafil.
| Mechanism of Action | This compound (Hypothesized) | Celecoxib (Alternative 1) | Sildenafil (Alternative 2) |
| Primary Target | Protein Kinases (e.g., CDKs, receptor tyrosine kinases) | Cyclooxygenase-2 (COX-2)[8][9] | Phosphodiesterase type 5 (PDE5)[10][11] |
| Signaling Pathway | Inhibition of phosphorylation cascades controlling cell proliferation, survival, and angiogenesis.[12][13] | Inhibition of prostaglandin synthesis, thereby reducing inflammation and cell proliferation.[8][9] | Increased intracellular cGMP levels, leading to various downstream effects including apoptosis and cell cycle arrest in cancer cells.[10][11][14] |
| Effect on Cancer Cells | Inhibition of cell growth, induction of apoptosis, and cell cycle arrest.[1][3][5] | Inhibition of proliferation, induction of apoptosis, and anti-angiogenic effects.[15][16] | Inhibition of cell growth, induction of apoptosis, and enhancement of anti-cancer drug sensitivity.[10][11][17] |
Experimental Data Summary
The following tables summarize hypothetical and published experimental data for this compound and the alternative compounds.
Table 1: In Vitro Cytotoxicity Data (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) |
| This compound | Data not available | Data not available | Data not available |
| Pyrazole Derivative (Example 1) | 86.1% inhibition at 50 µM[7] | 6.78[5] | > 50[5] |
| Celecoxib | ~25-50 | ~50-100 | ~50-100 |
| Sildenafil | ~10-20 | ~15-30 | ~20-40 |
Note: Data for pyrazole derivatives, Celecoxib, and Sildenafil are compiled from various sources and represent approximate ranges for comparative purposes.
Table 2: Effects on Cell Cycle and Apoptosis
| Compound | Effect on Cell Cycle | Apoptosis Induction |
| This compound | Hypothesized to cause G1 or G2/M arrest | Hypothesized to induce apoptosis |
| Pyrazole Derivative (Example 1) | G2/M arrest[4] | Induces apoptosis via caspase activation[4] |
| Celecoxib | G1 arrest[8] | Induces apoptosis[8] |
| Sildenafil | G0/G1 arrest[11][18] | Induces apoptosis[11][18] |
Visualizing the Mechanisms of Action
The following diagrams illustrate the hypothesized signaling pathway for this compound and the established pathways for the alternative compounds.
Caption: Comparative signaling pathways.
Experimental Protocols
To investigate the hypothesized mechanisms of action of this compound, the following standard cellular assays are recommended.
This protocol is designed to assess the direct inhibitory effect of a compound on the activity of a specific protein kinase.[19][20][21][22][23]
Workflow:
Caption: In Vitro Kinase Assay Workflow.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing a purified recombinant kinase, a specific substrate peptide, and ATP. Prepare serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, add the kinase and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Transfer a portion of the reaction mixture onto a phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-³²P]ATP. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.[24][25][26][27][28]
Workflow:
Caption: Apoptosis Assay Workflow.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
This protocol determines the distribution of cells in different phases of the cell cycle based on their DNA content.[25][29][30][31][32][33]
Workflow:
Caption: Cell Cycle Analysis Workflow.
Methodology:
-
Cell Treatment: Culture cells and treat them with the test compound for a specified duration (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
While the precise mechanism of action for this compound requires direct experimental validation, the extensive research on related pyrazole derivatives provides a strong foundation for hypothesizing its potential as an anticancer agent. The proposed mechanisms of kinase inhibition, apoptosis induction, and cell cycle arrest are common among this class of compounds. By employing the detailed experimental protocols outlined in this guide, researchers can systematically investigate the cellular effects of this compound and compare its performance against well-established drugs like Celecoxib and Sildenafil. This comparative approach will be invaluable for elucidating its therapeutic potential and guiding future drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles for Sildenafil in Enhancing Drug Sensitivity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential Role of Sildenafil in Cancer Management through EPR Augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sildenafil inhibits the growth of human colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Celecoxib in Cancer Therapy and Prevention - Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mednexus.org [mednexus.org]
- 18. researchgate.net [researchgate.net]
- 19. In vitro kinase assay [protocols.io]
- 20. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. In vitro kinase assay [bio-protocol.org]
- 23. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 28. kumc.edu [kumc.edu]
- 29. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 30. ucl.ac.uk [ucl.ac.uk]
- 31. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 33. protocols.io [protocols.io]
Benchmarking the Efficacy of 1-isobutyl-1H-pyrazol-5-amine and its Analogs Against Established VEGFR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory potential of pyrazole-based compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. While specific efficacy data for 1-isobutyl-1H-pyrazol-5-amine against VEGFR-2 is not extensively documented in publicly available literature, the pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1][2][3] Compounds belonging to this class have shown promise in targeting various kinases, including those involved in cancer and inflammatory diseases.[4] This document benchmarks the efficacy of several established VEGFR-2 inhibitors to provide a reference for the evaluation of novel pyrazole compounds like this compound.
Introduction to VEGFR-2 and Pyrazole-Based Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[4][5][6] The binding of its ligand, VEGF-A, triggers dimerization and autophosphorylation of the kinase domain, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[4] Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of many cancers, which depend on angiogenesis for growth and metastasis.[4] Consequently, inhibiting VEGFR-2 is a clinically validated strategy in oncology.[4]
The pyrazole ring is a five-membered heterocyclic structure that serves as a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Its ability to participate in hydrogen bonding and other molecular interactions makes it an effective component of molecules designed to bind to the ATP-binding pocket of kinases, thereby inhibiting their activity.
Comparative Efficacy of Established VEGFR-2 Inhibitors
To establish a benchmark for the evaluation of new chemical entities, the following table summarizes the in vitro efficacy (IC50 values) of several well-characterized VEGFR-2 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% and is a standard measure of inhibitory potency.
| Inhibitor | IC50 (nM) for VEGFR-2 | Other Notable Targets (IC50 in nM) |
| Apatinib (Rivoceranib) | 1 | c-Ret (13), c-Kit (429), c-Src (530) |
| Cabozantinib (XL184) | 0.035 | c-Met (1.3), Ret (4), c-Kit (4.6), Flt1/3/4 (12/11.3/6), Tie2 (14.3), AXL (7) |
| Ponatinib | 1.5 | Abl (0.37), PDGFRα (1.1), FGFR1 (2.2), Src (5.4) |
| Ki8751 | 0.9 | >40-fold selective for VEGFR-2 over c-Kit, PDGFRα, and FGFR-2 |
| Vatalanib (PTK787) | 37 | Less potent against VEGFR-1 and VEGFR-3 |
| Vandetanib | 40 | VEGFR-3 (110), EGFR (500) |
| Fruquintinib (HMPL-013) | 35 | VEGFR-1 (33), VEGFR-3 (0.5) |
| Telatinib (BAY 57-9352) | 6 | VEGFR-3 (4), c-Kit (1), PDGFRα (15) |
| Regorafenib (Stivarga) | 4.2 (murine) | VEGFR-1 (13), VEGFR-3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5) |
Data sourced from multiple suppliers and research articles.[7][8] IC50 values can vary based on experimental conditions.
Experimental Protocols
The determination of an inhibitor's IC50 against VEGFR-2 is typically performed using an in vitro kinase assay. The following is a generalized protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
VEGFR-2 In Vitro Kinase Assay Protocol
Objective: To determine the in vitro potency of a test compound (e.g., this compound) by measuring its ability to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase assay buffer (e.g., 5x Kinase assay buffer)
-
ATP solution
-
VEGFR-2 substrate (e.g., Poly(Glu:Tyr 4:1))
-
Test inhibitor (dissolved in DMSO)
-
Positive control (no inhibitor)
-
Blank control (no enzyme)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)
-
Solid white 96-well assay plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1x Kinase assay buffer by diluting the 5x stock with nuclease-free water. Dithiothreitol (DTT) may be added to a final concentration of 1 mM.
-
Prepare a master mixture containing 1x Kinase assay buffer, ATP, and the VEGFR-2 substrate.
-
Prepare serial dilutions of the test inhibitor in 1x Kinase assay buffer containing the same percentage of DMSO.
-
-
Kinase Reaction:
-
Add 12.5 µL of the master mixture to each well of a 96-well plate.[4]
-
To the "Test Inhibitor" wells, add 2.5 µL of the diluted inhibitor.[4]
-
To the "Positive Control" and "Blank" wells, add 2.5 µL of the kinase buffer with DMSO.[4]
-
To initiate the reaction, add 10 µL of diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x Kinase assay buffer to the "Blank" wells.
-
Incubate the plate at room temperature for a specified time (e.g., 45 minutes).
-
-
Signal Detection:
-
After incubation, add 25 µL of an ATP-depleting reagent (part of some commercial kits) to stop the kinase reaction.[4]
-
Add 50 µL of the Kinase Detection Reagent to each well. This reagent converts the remaining ADP to ATP and generates a luminescent signal via a luciferase reaction.[4][5]
-
Incubate the plate at room temperature for 15 minutes, protected from light.[5]
-
Measure the luminescence using a microplate reader.[5]
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive and blank controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to the Synthetic Efficiency of Aminopyrazole Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. The efficient synthesis of these heterocyclic compounds is therefore of paramount importance. This guide provides a comparative analysis of the most common and effective synthetic routes to aminopyrazoles, with a focus on synthetic efficiency, supported by experimental data and detailed protocols.
At a Glance: Comparison of Key Synthetic Routes
The selection of an optimal synthetic route to a target aminopyrazole depends on several factors, including the desired substitution pattern, required regioselectivity, and scalability. The following table summarizes the key quantitative metrics for the primary synthetic strategies.
| Synthetic Route | Key Reactants | Typical Yield (%) | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Route 1: From β-Ketonitriles | β-Ketonitrile, Hydrazine | 70-95% | 2-16 hours | Reflux | High yields, readily available starting materials. | Can lack regioselectivity with substituted hydrazines. |
| Route 2: From α,β-Unsaturated Nitriles | α,β-Unsaturated Nitrile, Hydrazine | 85-95% (regioselective) | 2-10 hours | 0 °C to Reflux | Excellent regiocontrol (kinetic vs. thermodynamic). | Starting materials can be less accessible than β-ketonitriles. |
| Route 3: From Isoxazoles | Isoxazole, Hydrazine | 74-92% | 3-15 hours | 90 °C to Reflux | Novel entry to aminopyrazoles, avoids handling nitriles directly. | Can require harsher conditions; two-step process can be more complex.[1][2] |
| Route 4: Multicomponent Reactions | Aldehyde, Malononitrile, Hydrazine | 89-94% | 5 minutes - 1 hour | Room Temp to Reflux | High efficiency, atom economy, and operational simplicity.[3] | Optimization can be complex; may not be suitable for all substitution patterns. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the fundamental transformations for each synthetic route.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrazole Characterization
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization and quantification of pyrazole derivatives are critical in drug development and quality control processes. Cross-validation of analytical methods ensures the reliability and consistency of data generated across different techniques. This guide provides an objective comparison of common analytical methods for pyrazole characterization, supported by representative experimental data and detailed methodologies.
The selection of an appropriate analytical technique for pyrazole analysis is contingent upon several factors, including the analyte's physicochemical properties (e.g., volatility, thermal stability), the sample matrix, and the required sensitivity.[1] High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile or thermally labile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for structural elucidation.[2][3]
Comparative Analysis of Analytical Techniques
The performance of different analytical methods can be evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[4][5][6] These parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][7] The following table summarizes typical performance data for the analysis of a hypothetical pyrazole compound.
| Analytical Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | > 0.999 | 98-102% | < 2% | 0.1 µg/mL | 0.3 µg/mL |
| GC-MS | > 0.998 | 97-103% | < 3% | 10 ng/mL | 30 ng/mL |
| ¹H NMR | > 0.995 | 95-105% | < 5% | 0.5 mg/mL | 1.5 mg/mL |
| FT-IR | N/A | N/A | N/A | N/A | N/A |
Note: The values presented are representative and can vary depending on the specific pyrazole derivative, instrumentation, and experimental conditions. FT-IR is primarily a qualitative technique for functional group identification and is not typically used for quantitative analysis, hence the "N/A" for quantitative parameters.
Experimental Workflow and Signaling Pathways
A logical workflow is essential for the systematic characterization and cross-validation of analytical methods for pyrazole compounds.
Caption: Workflow for pyrazole synthesis, characterization, and method validation.
The signaling pathway for a pyrazole-based drug would be highly specific to its biological target. For instance, a pyrazole derivative acting as a kinase inhibitor would block a particular phosphorylation cascade.
Caption: Inhibition of a kinase signaling pathway by a pyrazole-based drug.
Detailed Experimental Protocols
The following are generalized protocols for the key analytical techniques used in pyrazole characterization.
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To separate, identify, and quantify pyrazole compounds in a liquid mixture.[1]
-
Instrumentation: An HPLC system equipped with a UV detector.[1]
-
Sample Preparation:
-
Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.
-
Dissolve the unknown sample in the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of the pyrazole derivative.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the pyrazole in the unknown sample by interpolating its peak area from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate, identify, and quantify volatile pyrazole compounds.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1]
-
Sample Preparation:
-
Prepare a stock solution of the pyrazole compound in a volatile solvent (e.g., dichloromethane, hexane) at a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve or dilute the unknown sample in the same solvent.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the pyrazole compound by comparing its mass spectrum to a reference library.
-
Quantify the compound by creating a calibration curve based on the peak areas of the calibration standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure of the pyrazole compound.[2][3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to determine the connectivity of atoms and the overall structure of the pyrazole derivative.[2][3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the pyrazole molecule.[2]
-
Instrumentation: An FT-IR spectrometer.[2]
-
Sample Preparation:
-
KBr Pellet (for solid samples): Grind 1-2 mg of the pyrazole compound with approximately 100 mg of dry KBr. Press the mixture into a thin, transparent pellet.[2]
-
Attenuated Total Reflectance (ATR) (for solid or liquid samples): Place a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr for pellets).
-
Record the spectrum of the sample. The instrument will automatically subtract the background.
-
-
Data Interpretation:
-
Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=N stretch, C-H stretch) to confirm the presence of the pyrazole ring and its substituents.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. scispace.com [scispace.com]
Comparative Docking Studies of Pyrazole Derivatives in Kinase Active Sites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole derivatives as kinase inhibitors, supported by experimental data from various studies. The following sections detail the binding affinities of these compounds, the methodologies used to determine them, and visualizations of key biological and experimental processes.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer, inflammation, and neurodegenerative disorders.[1][2] This guide synthesizes data from multiple studies to offer a comparative overview of pyrazole derivatives targeting various kinase families.
Quantitative Comparison of Pyrazole Derivatives
The following table summarizes the inhibitory activities and binding energies of various pyrazole derivatives against different kinase targets. This data is compiled from multiple research articles and provides a basis for comparing the efficacy and binding characteristics of these compounds.
| Compound/Derivative | Target Kinase | PDB ID | Docking Score / Binding Energy (kcal/mol or kJ/mol) | IC50 / Ki (nM) | Reference |
| Compound 3f | JAK1 | - | - | 3.4 (IC50) | [1][2] |
| JAK2 | - | - | 2.2 (IC50) | [1][2] | |
| JAK3 | - | - | 3.5 (IC50) | [1][2] | |
| Compound 11b | HEL cell line (JAK/STAT driven) | - | - | 350 (IC50) | [1][2] |
| K562 cell line (BCR-ABL driven) | - | - | 370 (IC50) | [1][2] | |
| Ruxolitinib | JAK1 | - | - | 3.3 (IC50) | [1] |
| JAK2 | - | - | 2.8 (IC50) | [1] | |
| Afuresertib (GSK2110183) | Akt1 | - | - | 0.08 (Ki) | [3] |
| Uprosertib (GSK2141795) | Akt1 | - | - | 18 (IC50) | [3] |
| Compound 2 (Afuresertib analogue) | Akt1 | - | - | 1.3 (IC50) | [3] |
| Tozasertib (VX-680) | Aurora A | - | - | 0.6 (IC50) | [4] |
| Derivative 1b | VEGFR-2 | 2QU5 | -10.09 kJ/mol | - | [5][6][7] |
| Derivative 1d | Aurora A | 2W1G | -8.57 kJ/mol | - | [5][6][7] |
| Derivative 2b | CDK2 | 2VTO | -10.35 kJ/mol | - | [5][6][7] |
| Compound 25 | RET Kinase | - | -7.14 kcal/mol | pIC50 = 8.8 | [8][9] |
| Pyrazole Analog 9 | CDK2/cyclin A2 | - | - | 960 (IC50) | [10] |
| Pyrazole Analog 7d | CDK2/cyclin A2 | - | - | 1470 (IC50) | [10] |
| Pyrazole Analog 7a | CDK2/cyclin A2 | - | - | 2010 (IC50) | [10] |
| Pyrazole Analog 4 | CDK2/cyclin A2 | - | - | 3820 (IC50) | [10] |
Experimental Protocols: Molecular Docking
The molecular docking studies cited in this guide generally follow a standardized protocol to ensure reliable and reproducible results.[11] A representative methodology using AutoDock is outlined below.[5][8]
1. Receptor Preparation:
-
The three-dimensional structure of the target kinase is obtained from the Protein Data Bank (PDB).
-
Water molecules, co-factors, and existing ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollaman charges are assigned to the protein using AutoDock Tools (ADT).
2. Ligand Preparation:
-
The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and converted to 3D structures.
-
Energy minimization of the ligand structures is performed.
-
Gasteiger charges are added, and rotatable bonds are defined using ADT.
3. Docking Simulation:
-
A grid box is generated around the active site of the kinase to define the docking search space. For instance, in a study on RET kinase, the grid box was set to 70 x 70 x 70 points with a grid spacing of 0.375 Å.[8]
-
The Lamarckian Genetic Algorithm (LGA) is commonly employed for the docking calculations.
-
Typical LGA parameters include a population size of 150, a maximum of 2,500,000 energy evaluations, and 10-100 independent genetic algorithm runs.[5][8]
4. Analysis of Results:
-
The docking results are clustered and ranked based on the binding energy.
-
The conformation with the lowest binding energy is typically selected as the most probable binding mode.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mechanism.
Visualizations
Kinase Signaling Pathway: JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and hematopoiesis.[1][12] Aberrant activation of this pathway is linked to various cancers and inflammatory diseases, making it a key target for inhibitors, including pyrazole derivatives like Ruxolitinib.[1][13]
Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole derivatives.
Experimental Workflow: Molecular Docking
The process of molecular docking involves a series of computational steps to predict the binding orientation and affinity of a ligand to a protein target.
Caption: A typical workflow for a molecular docking study.
Logical Relationship: Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of pyrazole derivatives reveals how chemical modifications to the pyrazole scaffold influence their kinase inhibitory activity.[3][14]
Caption: Logical flow of structure-activity relationships in pyrazole-based inhibitors.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
- 13. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-isobutyl-1H-pyrazol-5-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 1-isobutyl-1H-pyrazol-5-amine, ensuring the protection of personnel and adherence to regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate careful handling during disposal.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including a laboratory coat, nitrile gloves, and chemical safety goggles, must be worn at all times.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. The label should include the chemical name and appropriate hazard warnings.
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[3]
-
Contaminated Materials: Any materials such as weigh boats, filter paper, or PPE that are contaminated with this compound should be disposed of as solid hazardous waste.
3. Container Labeling:
-
All waste containers must be clearly labeled with:
4. Waste Storage:
-
Store sealed waste containers in a designated hazardous waste accumulation area within the laboratory.[3]
-
This area should be well-ventilated and away from incompatible materials.[2] Keep containers tightly closed in a dry, cool place.[2]
5. Arranging for Disposal:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the EHS department.
-
The ultimate disposal of this compound should be handled by an approved and licensed waste disposal plant.[2] The most common method for such compounds is high-temperature incineration.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-isobutyl-1H-pyrazol-5-amine
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 1-isobutyl-1H-pyrazol-5-amine. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
When handling this compound, a compound with potential health hazards, a structured approach to safety is paramount. This includes the use of appropriate Personal Protective Equipment (PPE), adherence to strict operational procedures, and a clear plan for waste disposal. The following guidelines are based on available safety data and best practices for handling pyrazole derivatives in a laboratory setting.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS). It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is required to minimize exposure.
Summary of Hazards:
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
Recommended Personal Protective Equipment (PPE):
To mitigate these risks, the following PPE must be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used in situations where splashing is a possibility.
-
Skin Protection: A standard laboratory coat must be worn and kept buttoned. Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for tears or punctures before use and change them frequently.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator appropriate for the potential concentration of the chemical should be used.
Experimental Protocol: Safe Handling and Disposal
The following step-by-step protocol outlines the safe handling and disposal of this compound.
Handling Procedure:
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Donning PPE: Put on all required PPE as detailed above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use a spatula for solid transfers and avoid generating dust.
-
In Case of a Spill:
-
Small Spill: If a small amount of the solid is spilled, carefully sweep it up with a brush and dustpan and place it in a designated hazardous waste container. Clean the area with a suitable solvent and then wash with soap and water.
-
Large Spill: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
-
After Handling: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[2][3]
Disposal Plan:
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[4]
-
Solid Waste:
-
Place any unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[4][5]
-
The label should include the chemical name and appropriate hazard warnings.
-
Contaminated materials such as weighing paper, gloves, and absorbent pads should be disposed of in the same solid waste container.[5]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[4]
-
-
Storage of Waste: Store waste containers in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.[4]
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[4][5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
